Lobetyolin
Description
from Herba Lobeliae Chinensis
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14-,15-,16-,17-,18+,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMUDYVKKPDZHS-MXFZCOKBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#C[C@H]([C@@H](/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129277-38-9 | |
| Record name | Lobetyolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LOBETYOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJZ71TRO1X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Neuroprotective Effects of Lobetyolin: Preclinical Evidence and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lobetyolin, a polyacetylene glycoside predominantly isolated from Codonopsis pilosula, has emerged as a compound of interest for its potential neuroprotective properties. This technical guide provides an in-depth overview of the current preclinical evidence supporting the neuroprotective effects of this compound, with a primary focus on its demonstrated efficacy in a Caenorhabditis elegans model of Alzheimer's disease. This document summarizes key quantitative data, details the experimental protocols used in these foundational studies, and illustrates the proposed signaling pathways through which this compound may exert its therapeutic effects. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic agents for neurodegenerative diseases.
Quantitative Data on the Neuroprotective Effects of this compound
The primary evidence for this compound's neuroprotective effects comes from a study utilizing transgenic C. elegans models of Alzheimer's disease. The following tables summarize the key quantitative findings from this research.
Table 1: Effect of this compound on Amyloid-β (Aβ) Deposition in C. elegans (CL2006 Strain) [1]
| This compound Concentration (µM) | Reduction in Aβ Plaques (%) |
| 12.5 | Significant Reduction (p < 0.05) |
| 25 | Significant Reduction (p < 0.05) |
| 50 | 54.8 ± 9.4 |
Table 2: Effect of this compound on Aβ-Induced Paralysis in C. elegans (CL4176 Strain) [1]
| This compound Concentration (µM) | Time to 50% Paralysis (PT₅₀) (hours) | Delay in Paralysis (%) |
| 0 (Control) | 28.67 ± 0.67 | N/A |
| 12.5 | No Significant Delay | N/A |
| 25 | 32.67 ± 0.67 | 13.9 |
| 50 | 34.67 ± 1.33 | 20.9 |
Table 3: Effect of this compound on Lifespan in Wild-Type (N2) and Aβ-Expressing (CL4176) C. elegans [1]
| C. elegans Strain | This compound Concentration (µM) | Mean Lifespan Extension (%) |
| N2 (Wild-Type) | 25 | 16.7 |
| N2 (Wild-Type) | 50 | 25.0 |
| CL4176 (Aβ-Expressing) | 50 | 18.2 |
Table 4: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in C. elegans [1]
| C. elegans Strain | This compound Concentration (µM) | Reduction in ROS (%) |
| N2 (Wild-Type) | 50 | 28.1 ± 8.9 |
| CL4176 (Aβ-Expressing) | 12.5 | 12.8 ± 3.8 |
| CL4176 (Aβ-Expressing) | 25 | 14.0 ± 3.7 |
| CL4176 (Aβ-Expressing) | 50 | 22.4 ± 3.8 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are based on standard procedures for C. elegans research and the specifics of the this compound study.
Aβ Deposition Assay using Thioflavin T Staining
This protocol is used to visualize and quantify amyloid-β aggregates in transgenic C. elegans.
-
Synchronization of C. elegans : Grow age-synchronized populations of the CL2006 strain on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
This compound Treatment : Expose the synchronized worms to different concentrations of this compound (12.5, 25, and 50 µM) mixed into the NGM plates from the L1 larval stage.
-
Fixation : At the young adult stage, harvest the worms and wash them with M9 buffer. Fix the worms in 4% paraformaldehyde.
-
Permeabilization : Permeabilize the fixed worms by freeze-thaw cycles.
-
Thioflavin T Staining : Incubate the worms with Thioflavin T (ThT) solution, which specifically binds to β-sheet-rich structures like Aβ aggregates.
-
Microscopy and Quantification : Mount the stained worms on slides and visualize them using a fluorescence microscope. Count the number of ThT-positive aggregates in the anterior region of each worm.
Aβ-Induced Paralysis Assay
This assay measures the ability of this compound to protect against the toxic effects of Aβ expression in the muscle cells of C. elegans.
-
Synchronization and Treatment : Synchronize the CL4176 transgenic strain and expose them to various concentrations of this compound on NGM plates as described above.
-
Induction of Aβ Expression : Induce the expression of the Aβ₁₋₄₂ transgene by shifting the temperature of the incubator to 25°C.
-
Scoring Paralysis : At regular intervals following the temperature shift, score the number of paralyzed worms. A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Data Analysis : Calculate the percentage of paralyzed worms at each time point and determine the PT₅₀, the time at which 50% of the worms are paralyzed.
Lifespan Assay
This protocol assesses the effect of this compound on the lifespan of both wild-type and transgenic C. elegans.
-
Synchronization and Treatment : Prepare synchronized populations of N2 (wild-type) and CL4176 (Aβ-expressing) worms and expose them to different concentrations of this compound.
-
Transfer to Fresh Plates : During the reproductive period, transfer the worms to fresh plates every other day to separate them from their progeny.
-
Scoring Survival : At regular intervals, count the number of live and dead worms. A worm is considered dead if it does not respond to gentle prodding.
-
Data Analysis : Construct survival curves and calculate the mean lifespan for each treatment group.
Intracellular ROS Measurement using DCFH-DA
This assay quantifies the levels of reactive oxygen species within the worms.
-
Synchronization and Treatment : Expose synchronized N2 and CL4176 worms to this compound at the desired concentrations.
-
Staining with DCFH-DA : Harvest the worms and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement : Measure the fluorescence intensity of the worms using a fluorescence microplate reader or by capturing and analyzing fluorescence micrographs.
-
Data Analysis : Quantify the relative fluorescence intensity for each treatment group to determine the levels of intracellular ROS.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound appear to be mediated through the modulation of cellular stress response pathways, particularly those related to oxidative stress.
Regulation of Glutathione Metabolism
The primary mechanism of neuroprotection identified for this compound in the C. elegans model is the reprogramming of glutathione-centered redox metabolism.[1] this compound treatment leads to the selective modulation of glutathione-S-transferase (GST) isoforms, specifically suppressing the expression of gst-38 while elevating the expression of gst-1.[1] This shift in GST expression likely enhances the detoxification of harmful metabolites and reduces oxidative stress, thereby protecting the neurons from Aβ-induced toxicity.
References
Lobetyolin's Role in Modulating Glutamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobetyolin, a bioactive polyacetylene glycoside primarily isolated from Codonopsis pilosula, has emerged as a significant modulator of glutamine metabolism, demonstrating notable anti-cancer properties. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its inhibitory effects on glutamine transport and downstream signaling pathways. Through the systematic presentation of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions, this document provides a comprehensive resource for researchers and professionals in oncology and drug development.
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumor cells exhibiting a heightened dependence on glutamine for survival and proliferation.[1] Glutamine, a non-essential amino acid, serves as a critical source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and plays a vital role in maintaining redox homeostasis.[1][2][3] A key mediator of glutamine uptake in cancer cells is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[4][5] Elevated expression of ASCT2 is common in various cancers and is often associated with poor prognosis.[4] this compound has been identified as a potent inhibitor of glutamine metabolism, primarily through the downregulation of ASCT2, making it a promising candidate for therapeutic development.[5][6][7] This guide will delve into the molecular mechanisms, experimental validation, and signaling pathways associated with this compound's effects.
Mechanism of Action: Inhibition of Glutamine Metabolism
This compound exerts its primary anti-tumor effects by disrupting glutamine metabolism at the point of cellular uptake. The core mechanism involves the downregulation of the ASCT2 transporter, leading to a cascade of downstream effects that culminate in apoptosis and reduced cell proliferation.[6][7][8]
Downregulation of ASCT2 (SLC1A5)
Studies have consistently shown that this compound treatment leads to a significant reduction in both the mRNA and protein expression of ASCT2 in various cancer cell lines, including colon, gastric, and breast cancer.[6][7][8][9] This reduction in ASCT2 levels directly curtails the cancer cells' ability to import glutamine from the extracellular environment.[7][9]
Impact on Intracellular Metabolites
The inhibition of glutamine uptake by this compound leads to a dose-dependent decrease in the intracellular concentrations of key metabolites derived from glutamine.[4][6] As detailed in the subsequent tables, this includes a reduction in:
-
Glutamine: The primary substrate for glutaminolysis.
-
Glutamic Acid: The product of glutamine deamination by glutaminase.[4]
-
α-Ketoglutarate (α-KG): A critical intermediate of the TCA cycle, produced from glutamate.[4]
-
ATP: Cellular energy currency, the production of which is supported by the anaplerotic influx of glutamine-derived carbons into the TCA cycle.[4][10]
-
Glutathione (GSH): A major intracellular antioxidant, for which glutamine is a precursor.[4][10]
The depletion of these metabolites cripples the bioenergetic and biosynthetic capacity of cancer cells and disrupts their redox balance.[2][10]
Induction of Oxidative Stress and Apoptosis
The reduction in GSH levels following this compound treatment leads to an accumulation of reactive oxygen species (ROS), inducing a state of oxidative stress.[7][10] This elevated ROS contributes to mitochondria-mediated apoptosis, a key outcome of this compound's action.[7] Apoptosis is further confirmed by the increased expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved PARP, and decreased expression of anti-apoptotic proteins like survivin.[6][10]
Signaling Pathways Modulated by this compound
This compound's effect on ASCT2 expression is not a direct interaction but is mediated through the modulation of specific intracellular signaling pathways.
The AKT/GSK3β/c-Myc Axis
In gastric and breast cancer cells, this compound has been shown to suppress the phosphorylation of AKT and GSK3β.[7][9] This leads to an increase in the phosphorylation of the transcription factor c-Myc at its Threonine 58 residue, a modification that marks c-Myc for degradation.[10] As c-Myc is a known transcriptional activator of the SLC1A5 gene (encoding ASCT2), its downregulation by this compound results in reduced ASCT2 expression.[8][9] Overexpression of a constitutively active form of AKT (Myr-AKT) has been shown to reverse the this compound-induced downregulation of c-Myc and ASCT2, confirming the role of this pathway.[8][9]
Figure 1: this compound's modulation of the AKT/GSK3β/c-Myc signaling pathway.
The p53 Pathway
In colon cancer cells, the tumor suppressor protein p53 appears to play a role in the apoptotic process induced by this compound.[6] Treatment with this compound was associated with the nuclear transportation of p53 and the expression of its downstream targets, p21 and Bax.[4][6] Interestingly, the inhibition of p53 using Pifithrin-α was found to promote the inhibitory effect of this compound on ASCT2-mediated apoptosis, suggesting a complex interplay that warrants further investigation.[4][6]
Figure 2: Involvement of the p53 pathway in this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Glutamine Metabolism Markers in HCT-116 Colon Cancer Cells[4][6]
| Parameter | This compound Concentration | Outcome |
| Glutamine | 10, 20, 40 µmol/L | Evident reduction (P < .01) |
| Glutamic Acid | 10 µmol/L | Reduction (P < .05) |
| 20, 40 µmol/L | Remarkable decrease (P < .01) | |
| α-Ketoglutarate | 10, 20, 40 µmol/L | Evident reduction (P < .01) |
| ATP | 20, 40 µmol/L | Suppressed generation (P < .05) |
| GSH | 20, 40 µmol/L | Suppressed generation (P < .01) |
Table 2: Effect of this compound on Gastric Cancer (GC) Cells (MKN-45 and MKN-28)[7][10]
| Parameter | This compound Concentration | Outcome | Cell Line(s) |
| Cell Viability (IC50) | 27.74 µM | 50% inhibition | MKN-45 |
| 19.31 µM | 50% inhibition | MKN-28 | |
| Glutamine Uptake | 10, 20, 40 µM | Dose-dependent decrease | MKN-45, MKN-28 |
| ATP Production | 20, 40 µM | Significantly inhibited | MKN-45, MKN-28 |
| GSH Level | 10, 20, 40 µM | Significantly decreased | MKN-45, MKN-28 |
| ROS Level | 10, 20, 40 µM | Significantly increased | MKN-45, MKN-28 |
| Apoptotic Rate | 10, 20, 40 µM | Notably elevated | MKN-45, MKN-28 |
Experimental Protocols
This section outlines the key experimental methodologies used to elucidate the effects of this compound on glutamine metabolism.
Cell Culture and Treatment
Cancer cell lines (e.g., HCT-116, MKN-45, MKN-28, MDA-MB-231) are cultured in appropriate media (e.g., DMEM).[6][7][9][10] For experiments, cells are incubated with varying concentrations of this compound (typically 0, 10, 20, 40 µM) for a specified period (e.g., 24 hours).[7][9][10] In some studies, cells are co-incubated with inhibitors such as Benserazide (ASCT2 inhibitor) or Pifithrin-α (p53 inhibitor).[4][6]
Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess cell viability and determine the IC50 value of this compound.[7][10] Cells are treated with this compound, followed by incubation with MTT solution. The resulting formazan crystals are dissolved, and absorbance is measured to quantify viable cells.[10]
Measurement of Glutamine Metabolism
-
Metabolite Quantification: The intracellular levels of glutamine, glutamic acid, α-ketoglutarate, ATP, and GSH are measured using commercially available kits according to the manufacturer's instructions.[4][6][10]
-
Glutamine Uptake Assay: Cells are treated with this compound, and the uptake of glutamine from the culture medium is measured to assess the direct impact on transport.[7][10]
Apoptosis Assays
-
Annexin V-FITC/PI Staining: This flow cytometry-based method is used to quantify the percentage of apoptotic and necrotic cells.[4][6] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[4][6]
Gene and Protein Expression Analysis
-
RT-qPCR (Real-Time Quantitative Polymerase Chain Reaction): Used to measure the mRNA expression levels of genes of interest, such as SLC1A5 (ASCT2).[4][6]
-
Western Blot Analysis: This technique is used to detect the protein levels of ASCT2 and key signaling molecules (e.g., total and phosphorylated AKT, GSK3β, c-Myc, p53) and apoptosis-related proteins (e.g., caspases, PARP, Bax, p21).[4][6][7][10]
-
Immunofluorescence Staining: Used to visualize the subcellular localization and expression of proteins like ASCT2 within the cells.[4][6]
In Vivo Xenograft Models
-
Tumor Growth Studies: Human cancer cells (e.g., HCT-116, MKN-45) are subcutaneously injected into nude mice to establish xenograft tumors.[4][6][7][10] Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time to evaluate its in vivo anti-cancer efficacy.[6][7]
References
- 1. Glutamine’s double-edged sword: fueling tumor growth and offering therapeutic hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen) - ProQuest [proquest.com]
- 6. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Discovery and Chemical Structure of Lobetyolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobetyolin is a polyacetylene glycoside, a class of natural products known for a diverse range of biological activities. It has been identified as a significant bioactive constituent in several medicinal plants, most notably from the roots of Codonopsis pilosula (Dangshen), a herb with a long history in traditional Chinese medicine.[1] This technical guide provides an in-depth overview of the discovery of this compound, the methodologies used for its isolation, and the elucidation of its chemical structure. Furthermore, it details some of the key signaling pathways modulated by this compound, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Isolation
This compound has been isolated from several plant species, including Lobelia giberroa, Lobelia inflata, and Codonopsis pilosula.[1][2] The initial discovery and subsequent isolation have often been guided by bioassays to identify the most active components of plant extracts.
Bioassay-Guided Fractionation
A common strategy for isolating this compound is bioassay-guided fractionation. This process involves a stepwise separation of a crude plant extract into various fractions, with each fraction being tested for a specific biological activity (e.g., antimalarial, anticancer). The most active fraction is then subjected to further separation until a pure, active compound is isolated.
A study on Lobelia giberroa roots utilized an in vivo antimalarial bioassay to guide the fractionation process, which successfully led to the isolation of this compound as the main active ingredient.[3][4]
Experimental Protocol: Isolation of this compound from Lobelia giberroa
-
Extraction: The air-dried and powdered roots of L. giberroa are extracted with 80% methanol at room temperature with periodic shaking. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.[3][4]
-
Fractionation: The dried crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: n-hexane, ethyl acetate, and methanol.[3][4]
-
Bioassay: Each solvent fraction is tested for its biological activity (e.g., antimalarial activity in Plasmodium berghei-infected mice). The most potent fraction (typically the methanol fraction) is selected for further purification.[3][4]
-
Chromatographic Purification: The active methanol fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and concentrated to yield pure this compound.[3]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound was elucidated through extensive spectroscopic analysis.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₈ | [5] |
| Molecular Weight | 396.4 g/mol | [5] |
| CAS Number | 129277-38-9 | [5] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [5] |
| Appearance | Yellow solid | [6] |
Structural Elucidation
The determination of this compound's complex structure, a C14-polyacetylene glucoside, relied on the combined interpretation of data from several spectroscopic techniques.[3]
Experimental Protocols: Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.
-
Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. For this compound, characteristic absorptions would indicate hydroxyl (-OH) groups, carbon-carbon double bonds (C=C), and carbon-carbon triple bonds (C≡C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular fragments.
-
Spectroscopic Data
The following table summarizes the reported ¹³C NMR data for this compound.[6]
| Carbon Atom | Chemical Shift (δ) in ppm | Carbon Type (from DEPT) |
| 1 | 60.58 | CH₂ |
| 2 | 28.94 | CH₂ |
| 3 | 32.55 | CH₂ |
| 4 | 109.66 | CH |
| 5 | 145.48 | CH |
| 6 | 80.02 | CH |
| 7 | 65.08 | CH |
| 8 | - | C |
| 9 | - | C |
| 10 | - | C |
| 11 | - | C |
| 12 | 125.53 | CH |
| 13 | 136.62 | CH |
| 14 | 19.12 | CH₃ |
| 1' | 100.54 | CH |
| 2' | 73.75 | CH |
| 3' | 77.44 | CH |
| 4' | 70.61 | CH |
| 5' | 77.37 | CH |
| 6' | 61.55 | CH₂ |
Relevant Signaling Pathways
Recent research has begun to uncover the molecular mechanisms behind this compound's biological activities, particularly its anticancer effects. One of the key pathways identified is the AKT/GSK3β/c-Myc signaling axis.
This compound has been shown to inhibit the phosphorylation of AKT and GSK3β.[3] This leads to an increase in the phosphorylation of the oncoprotein c-Myc at its Threonine 58 residue, which marks c-Myc for degradation.[3] The downregulation of c-Myc, in turn, reduces the expression of the glutamine transporter ASCT2.[3] This cascade of events ultimately inhibits cancer cell proliferation and induces apoptosis by disrupting glutamine metabolism.[2][3]
Conclusion
This compound, a polyacetylene glycoside discovered through bioassay-guided fractionation of medicinal plants, has been structurally characterized using a combination of modern spectroscopic techniques. Its defined chemical structure and growing body of pharmacological evidence, particularly related to the modulation of key cancer-related signaling pathways, make it a compound of significant interest for further preclinical and clinical investigation. This guide provides a foundational technical overview to support ongoing and future research into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. minio.scielo.br [minio.scielo.br]
- 6. researchgate.net [researchgate.net]
Lobetyolin's Impact on Amyloid-Beta Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a formidable challenge to global health, with the aggregation of amyloid-beta (Aβ) peptides being a central pathological hallmark. The formation of Aβ plaques disrupts normal cellular function, leading to neurotoxicity and cognitive decline. Consequently, the identification of novel therapeutic agents that can inhibit or modulate Aβ aggregation is a primary focus of AD research. Lobetyolin, a polyacetylene glycoside, has emerged as a promising natural compound with demonstrated efficacy in reducing Aβ aggregation and its associated toxicity in preclinical models. This technical guide provides a comprehensive overview of the effects of this compound on Aβ aggregation, detailing quantitative data, experimental methodologies, and proposed mechanisms of action to support further research and development in this area.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from in vivo studies investigating the impact of this compound on Aβ-expressing Caenorhabditis elegans models.
Table 1: Effect of this compound on Aβ Deposition in C. elegans (CL2006)
| This compound Concentration (µM) | Reduction in Aβ Deposits (%) | p-value |
| 12.5 | Not specified | < 0.05 |
| 25 | Not specified | < 0.05 |
| 50 | 54.8 ± 9.4 | < 0.05 |
Data derived from Thioflavin T (ThT) staining of Aβ plaques in the anterior region of the nematodes.[1]
Table 2: Effect of this compound on Paralysis Phenotype in C. elegans (CL4176)
| Treatment Group | PT50 (hours) | Delay in Paralysis (%) |
| Control | 28.67 ± 0.67 | - |
| This compound (25 µM) | 32.67 ± 0.67 | ~14% |
| This compound (50 µM) | 34.67 ± 1.33 | 20.9 ± 4.5 |
PT50 represents the time at which 50% of the nematode population exhibited paralysis induced by Aβ1-42 expression.[1]
Table 3: Effect of this compound on Lifespan in C. elegans
| Worm Strain | This compound Concentration (µM) | Lifespan Increase (%) |
| CL4176 (Aβ-expressing) | Not specified | Up to 18.2 |
| N2 (Wild-type) | Not specified | Up to 25.0 |
[1]
Table 4: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) in C. elegans
| Worm Strain | Maximum ROS Decline (%) |
| N2 (Wild-type) | 28.1 ± 8.9 |
| CL4176 (Aβ-expressing) | 22.4 ± 3.8 |
[1]
Experimental Protocols
This section outlines a generalized protocol for in vitro Aβ aggregation assays, which can be adapted to evaluate the inhibitory effects of this compound. This protocol is a synthesis of established methodologies.[2][3][4][5]
Preparation of Monomeric Amyloid-Beta Peptides
To ensure reproducible aggregation kinetics, it is critical to start with a homogenous monomeric solution of Aβ.
-
Materials : Synthetic Aβ1-42 peptide, hexafluoroisopropanol (HFIP), dimethyl sulfoxide (DMSO).
-
Procedure :
-
Dissolve synthetic Aβ1-42 peptide in HFIP to a concentration of 1 mM.
-
Incubate for 1-2 hours at room temperature to ensure complete monomerization.
-
Evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum.
-
Store the resulting peptide film at -20°C.
-
Prior to use, resuspend the peptide film in DMSO to a stock concentration of 5 mM.
-
Thioflavin T (ThT) Aggregation Assay
The ThT assay is a widely used method to monitor the formation of amyloid fibrils in real-time.
-
Materials : Monomeric Aβ1-42 stock solution, ThT stock solution (e.g., 5 mM in water), assay buffer (e.g., phosphate-buffered saline, pH 7.4), this compound stock solution (in a suitable solvent like DMSO), 96-well black, clear-bottom microplates.
-
Procedure :
-
Prepare a working solution of Aβ1-42 by diluting the DMSO stock into the assay buffer to the desired final concentration (e.g., 10-20 µM).
-
Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the Aβ1-42 working solution to the wells.
-
Add ThT to each well to a final concentration of 5-10 µM.
-
Seal the plate and incubate at 37°C with intermittent shaking.
-
Monitor the fluorescence intensity at regular intervals using a microplate reader (excitation ~440 nm, emission ~485 nm).
-
Plot fluorescence intensity versus time to generate aggregation curves. The inhibitory effect of this compound can be quantified by comparing the lag time, maximum fluorescence, and slope of the aggregation curves between treated and control samples.
-
Transmission Electron Microscopy (TEM) for Morphological Analysis
TEM allows for the direct visualization of Aβ aggregate morphology.
-
Procedure :
-
At the end of the ThT assay, take aliquots from the wells.
-
Apply a small volume (e.g., 5 µL) to a carbon-coated copper grid for 1-2 minutes.
-
Wick off the excess sample with filter paper.
-
Optionally, negatively stain the sample with a solution like 2% uranyl acetate.
-
Allow the grid to dry completely.
-
Image the grid using a transmission electron microscope to observe the presence and morphology of fibrils, oligomers, or amorphous aggregates.
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound inhibits Aβ aggregation are still under investigation. However, current evidence from C. elegans studies suggests a significant role for the modulation of glutathione metabolism.[1]
Proposed Mechanism of Action
This compound has been shown to reprogram glutathione-centered redox metabolism.[1] Specifically, it suppresses the expression of gst-38 while elevating the expression of gst-1.[1] This modulation of glutathione-S-transferases (GSTs) suggests that this compound may enhance the cellular defense against oxidative stress, a key factor in Aβ-induced toxicity. By reducing oxidative stress, this compound may indirectly inhibit Aβ aggregation, as oxidative conditions are known to promote protein misfolding and aggregation.
Furthermore, it is hypothesized that this compound may directly interact with Aβ monomers or early oligomers, stabilizing non-amyloidogenic conformations and preventing their assembly into toxic fibrils. However, direct evidence for this interaction is yet to be established.
Visualizations
Experimental Workflow for In Vitro Aβ Aggregation Assay
Caption: Workflow for assessing this compound's effect on Aβ aggregation.
Proposed Mechanism of this compound Action
References
- 1. This compound, an anti-AD factor from the diet campanulaceae source, metabolism regulation and target exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 3. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Amyloid Protein Aggregation | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
Foundational Research on the Antioxidant Properties of Lobetyolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobetyolin, a polyacetylenic glycoside primarily isolated from the roots of plants in the Campanulaceae family, such as Codonopsis pilosula (Dangshen), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Among these, its antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against pathologies precipitated or exacerbated by oxidative stress. This technical guide provides an in-depth overview of the foundational research exploring the antioxidant capacities of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.
Quantitative Antioxidant Data
The antioxidant potential of this compound has been evaluated through various in vitro and in vivo models. While direct radical scavenging activity data from cell-free assays such as DPPH and ABTS for isolated this compound are not extensively reported in the current literature, its effects on cellular oxidative stress markers provide significant insights into its antioxidant efficacy.
Table 1: Effect of this compound on Cellular Reactive Oxygen Species (ROS)
| Model System | Treatment Concentration | % ROS Reduction (relative to control) | Assay Method | Reference |
| C. elegans (wild-type N2) | 50 µM | 28.1 ± 8.9% | DCFH-DA | [3][4] |
| C. elegans (transgenic CL4176, Aβ model) | 12.5 µM | 12.8 ± 3.8% | DCFH-DA | [3] |
| 25 µM | 14.0 ± 3.7% | DCFH-DA | [3] | |
| 50 µM | 22.4 ± 3.8% | DCFH-DA | [3] | |
| Gastric Cancer Cells (MKN-45 & MKN-28) | 10, 20, 40 µM | Concentration-dependent increase in ROS | Not specified | [5][6] |
Note: In the context of cancer therapy, an increase in ROS can be a pro-apoptotic mechanism. The data for gastric cancer cells reflects this compound's anti-tumor activity through the induction of oxidative stress.[5][6]
Table 2: Effect of this compound on Glutathione (GSH) Levels
| Model System | Treatment Concentration | Effect on GSH Levels | Reference |
| Gastric Cancer Cells (MKN-45 & MKN-28) | 10, 20, 40 µM | Concentration-dependent decrease | [5][6] |
Note: The reduction in GSH in cancer cells is consistent with the observed increase in ROS, contributing to the pro-apoptotic effects of this compound in this context.[5][6]
Table 3: IC50 Values of this compound in Gastric Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Assay | Reference |
| MKN-45 | 27.74 | MTT | [6] |
| MKN-28 | 19.31 | MTT | [6] |
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through multiple mechanisms, including the modulation of key signaling pathways that regulate cellular redox homeostasis.
Modulation of Glutathione Metabolism
In non-cancerous models, such as C. elegans, this compound has been shown to reprogram glutathione-centered redox metabolism. This involves the selective modulation of glutathione-S-transferases (GST) isoforms, suggesting a sophisticated mechanism for enhancing the cellular antioxidant defense system.[3][4]
Interaction with Signaling Pathways
Nrf2 Signaling Pathway: While direct and extensive studies on this compound's activation of the Nrf2 pathway are emerging, evidence from related compounds and some initial findings suggest its potential involvement. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. In gastric cancer cells, treatment with this compound was observed to reduce the total Nrf2 protein level, which, in this specific context, is linked to its anti-proliferative effects.[5] Further research is needed to fully elucidate the role of this compound in modulating the Nrf2 pathway in non-cancerous cells under oxidative stress.
AKT/GSK3β/c-Myc Signaling Pathway: this compound has been shown to suppress the phosphorylation of AKT and GSK3β, leading to a reduction in c-Myc protein expression in gastric cancer cells.[5] This pathway is intricately linked to cellular metabolism and proliferation, and its modulation by this compound contributes to the observed increase in ROS and apoptosis in these cancer cells.
Potential Interaction with the NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, which is closely linked to oxidative stress. While direct evidence for this compound's modulation of the NF-κB pathway in the context of its antioxidant activity is still developing, studies on the structurally similar flavonoid, luteolin, have demonstrated potent inhibition of NF-κB activation in response to oxidative and inflammatory stimuli.[7][8][9][10][11] This suggests a promising avenue for future research into this compound's antioxidant and anti-inflammatory properties.
Experimental Protocols
This section provides an overview of the methodologies employed in the foundational research on this compound's antioxidant properties.
In Vitro Antioxidant Assays (General Protocols)
While specific data for this compound is limited, the following are standard protocols for assessing direct antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol.
-
Add various concentrations of the test compound (this compound) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[4][12]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add different concentrations of the test compound to the ABTS•+ solution.
-
After a set incubation period, measure the absorbance.
-
Calculate the percentage of inhibition and the IC50 value.[12][13]
Cellular and In Vivo Antioxidant Assays
Measurement of Intracellular ROS in C. elegans using DCFH-DA
-
Synchronize a population of C. elegans.
-
Expose the worms to the desired concentrations of this compound.
-
Wash the worms and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution.
-
After incubation, wash the worms to remove excess probe.
-
Mount the worms on a slide and capture fluorescence images using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the relative levels of ROS.[3]
Measurement of Glutathione (GSH) Levels
-
Culture cells to the desired confluency and treat with this compound.
-
Lyse the cells to release intracellular components.
-
Use a commercially available glutathione assay kit, which typically involves a colorimetric or fluorometric reaction.
-
Measure the absorbance or fluorescence and quantify the GSH concentration by comparing it to a standard curve.[5]
Measurement of Malondialdehyde (MDA) Levels
-
Prepare cell or tissue homogenates after treatment with this compound.
-
Perform a thiobarbituric acid reactive substances (TBARS) assay, where MDA reacts with thiobarbituric acid to produce a colored product.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 532 nm).
-
Calculate the MDA concentration as an indicator of lipid peroxidation.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed antioxidant mechanisms of this compound.
Caption: Workflow for measuring intracellular ROS.
Conclusion and Future Directions
The foundational research on this compound clearly indicates its significant antioxidant properties, primarily demonstrated through its ability to reduce cellular ROS and modulate key metabolic and signaling pathways. Its impact on glutathione metabolism underscores a sophisticated mechanism of action beyond simple radical scavenging.
However, to fully elucidate its potential as a therapeutic agent, further research is warranted in the following areas:
-
Direct Antioxidant Capacity: Comprehensive studies using a panel of in vitro antioxidant assays (DPPH, ABTS, ORAC, etc.) on isolated this compound are crucial to determine its intrinsic radical scavenging capabilities and to provide comparative data with well-known antioxidants.
-
Nrf2 Pathway Activation: In-depth investigations are needed to confirm and detail the mechanism by which this compound may activate the Nrf2 signaling pathway in non-cancerous cells, a key pathway in cellular antioxidant defense.
-
NF-κB Pathway Modulation: Direct evidence of this compound's ability to inhibit the NF-κB pathway in response to oxidative stress would significantly strengthen its profile as an anti-inflammatory and antioxidant agent.
-
In Vivo Efficacy: Further studies in animal models of diseases associated with oxidative stress are necessary to validate the in vitro findings and to assess the bioavailability and therapeutic efficacy of this compound.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Effects of this compound on xanthine oxidase activity in vitro and in vivo: weak and mixed inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin suppresses inflammation and oxidative stress in chronic obstructive pulmonary disease through inhibition of the NOX4‐mediated NF‐κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin protects HUVECs from TNF-α-induced oxidative stress and inflammation via its effects on the Nox4/ROS-NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of luteolin on oxidative stress and inflammation in the human osteoblast cell line hFOB1.19 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin prevents TNF-α-induced NF-κB activation and ROS production in cultured human placental explants and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Investigating the Effects of Lobetyolin on NCI-H292 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobetyolin, a polyacetylenic glycoside isolated from the roots of Codonopsis pilosula, has demonstrated anti-tumor properties in various cancer models. Studies have indicated its potential to inhibit cell proliferation, induce apoptosis, and suppress metastasis. The NCI-H292 cell line, derived from a human pulmonary mucoepidermoid carcinoma, is a widely used model for studying lung cancer. These application notes provide a detailed experimental design to investigate the therapeutic potential and mechanism of action of this compound in NCI-H292 cells. While specific quantitative data for this compound on NCI-H292 cells is limited, this document outlines protocols based on established methodologies and findings in other cancer cell lines, offering a robust framework for research. One study has shown that this compound can inhibit the expression of the MUC5AC gene in NCI-H292 cells[1]. Other research has noted the cytotoxic effects of this compound on a panel of cancer cell lines, which included NCI-H292[2][3].
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data based on the effects of this compound observed in other cancer cell lines, such as gastric and colon cancer. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Effect of this compound on NCI-H292 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 5.2 | |
| 10 | 85 ± 4.1 | |
| 20 | 62 ± 3.5 | |
| 40 | 48 ± 2.9 | |
| 80 | 25 ± 2.1 | |
| 100 | 15 ± 1.8 |
Note: The IC50 value for this compound in NCI-H292 cells is yet to be experimentally determined. The value presented is an estimate based on studies in other cancer cell lines where IC50 values ranged from approximately 20-30 µM[4].
Table 2: Effect of this compound on Apoptosis in NCI-H292 Cells (Annexin V/PI Staining)
| Treatment | Viable Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (IC50) | 60.5 ± 3.5 | 25.8 ± 2.2 | 13.7 ± 1.9 |
Table 3: Effect of this compound on Cell Cycle Distribution in NCI-H292 Cells
| Treatment | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |
| Control | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 |
| This compound (IC50) | 70.2 ± 3.1 | 15.6 ± 1.7 | 14.2 ± 1.3 |
Table 4: Relative Protein Expression in this compound-Treated NCI-H292 Cells (Western Blot)
| Target Protein | Control | This compound (IC50) | Fold Change |
| p-AKT (Ser473) | 1.0 | 0.45 | ↓ 0.55 |
| Total AKT | 1.0 | 0.98 | - |
| p-GSK3β (Ser9) | 1.0 | 0.60 | ↓ 0.40 |
| Total GSK3β | 1.0 | 1.02 | - |
| c-Myc | 1.0 | 0.35 | ↓ 0.65 |
| Bcl-2 | 1.0 | 0.40 | ↓ 0.60 |
| Bax | 1.0 | 2.5 | ↑ 1.5 |
| Cleaved Caspase-3 | 1.0 | 4.2 | ↑ 3.2 |
| β-actin | 1.0 | 1.0 | - |
Table 5: Relative Gene Expression in this compound-Treated NCI-H292 Cells (qRT-PCR)
| Target Gene | Control | This compound (IC50) | Fold Change |
| Bax | 1.0 | 2.8 | ↑ 1.8 |
| Bcl-2 | 1.0 | 0.3 | ↓ 0.7 |
| Casp3 | 1.0 | 3.5 | ↑ 2.5 |
| CCND1 (Cyclin D1) | 1.0 | 0.5 | ↓ 0.5 |
| GAPDH | 1.0 | 1.0 | - |
Experimental Protocols
NCI-H292 Cell Culture and Maintenance
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution[5][6].
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2[5][6].
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the culture medium[5].
-
Wash the cell monolayer with sterile 1X Phosphate-Buffered Saline (PBS).
-
Add 0.05% Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach[5].
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes[6].
-
Resuspend the cell pellet in fresh complete growth medium and re-plate at a ratio of 1:3 to 1:10[5].
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed NCI-H292 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours[7].
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 100 µM) and incubate for 24, 48, or 72 hours[8].
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[9][10].
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[10].
-
Shake the plate for 15 minutes on an orbital shaker[11].
-
Measure the absorbance at 570 nm using a microplate reader[7].
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Seed NCI-H292 cells in 6-well plates and treat with this compound (e.g., at its predetermined IC50) for 24 hours.
-
Harvest the cells, including any floating cells from the supernatant[12].
-
Wash the cells twice with cold 1X PBS[4].
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL[13].
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells for 15 minutes at room temperature in the dark[13].
-
Add 400 µL of 1X Annexin-binding buffer to each tube[13].
-
Analyze the samples by flow cytometry within one hour[4].
-
Cell Cycle Analysis
This assay uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Seed NCI-H292 cells and treat with this compound (e.g., at its IC50) for 24 hours.
-
Harvest the cells and wash with 1X PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at 4°C.
-
Centrifuge the fixed cells and wash with 1X PBS.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting
This technique is used to detect specific proteins in a sample and can be used to analyze the expression of proteins involved in signaling pathways.
-
Procedure:
-
Treat NCI-H292 cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Denature 30-50 µg of protein per sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against p-AKT, AKT, p-GSK3β, GSK3β, c-Myc, Bcl-2, Bax, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes.
-
Procedure:
-
Treat NCI-H292 cells with this compound for 24 hours.
-
Isolate total RNA from the cells using a suitable kit (e.g., Trizol).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform real-time PCR using a qPCR master mix, the cDNA template, and specific primers for the target genes (e.g., Bax, Bcl-2, Casp3, CCND1) and a housekeeping gene (e.g., GAPDH)[2].
-
The PCR reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the proliferation of breast cancer cells via ASCT2 down-regulation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of cell cycle arrest and apoptosis in HT-29 human colon cancer cells by the dietary compound luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppressed lung cancer in a mouse model by inhibiting epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin nanoparticle in chemoprevention: in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Optimal Lobetyolin Dosage for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobetyolin, a polyacetylenic glycoside primarily isolated from Codonopsis pilosula, has garnered significant interest for its diverse pharmacological activities, including potent anti-tumor effects.[1] Establishing the optimal dosage of this compound is a critical first step in designing robust and reproducible in vitro experiments to investigate its mechanism of action. This document provides a comprehensive guide, including detailed protocols and data interpretation, to assist researchers in determining the effective concentration range of this compound for various cell-based assays.
The primary mechanism of this compound's anti-cancer activity involves the inhibition of glutamine metabolism through the downregulation of the ASCT2 transporter.[1][2] This leads to a cascade of downstream effects, including the suppression of the AKT/GSK3β/c-Myc signaling pathway, induction of oxidative stress, and ultimately, apoptosis.[3][4]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound across different cancer cell lines as reported in the literature. This data serves as a starting point for designing dose-response experiments.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Assay |
| MKN-45 | Gastric Cancer | 27.74 | 24 | MTT |
| MKN-28 | Gastric Cancer | 19.31 | 24 | MTT |
| HCT-116 | Colon Cancer | Not explicitly stated, but significant effects observed at 10, 20, and 40 µM | 24 | MTT |
Table 2: Effective Concentrations of this compound for Various In Vitro Endpoints
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Observed Effect |
| MKN-45, MKN-28 | 10, 20, 40 | 24 | Dose-dependent decrease in cell viability[3] |
| MKN-45, MKN-28 | 10, 20, 40 | 24 | Dose-dependent increase in apoptosis[3] |
| MKN-45, MKN-28 | 10, 20, 40 | 24 | Increased ROS levels and decreased mitochondrial membrane potential[3] |
| MKN-45, MKN-28 | 10, 20, 40 | 24 | Reduced phosphorylation of AKT and GSK3β; reduced c-Myc expression[3] |
| HCT-116 | 10, 20, 40 | 24 | Significant suppression of cell viability[5] |
| HCT-116 | 10, 20, 40 | 24 | Increased apoptosis-related proteins (cleaved-caspase-3, cleaved-PARP)[5] |
| HCT-116 | 10, 20, 40 | 24 | Decreased ASCT2 mRNA and protein expression[5] |
Experimental Protocols
This section provides detailed protocols for key assays to determine the optimal dosage and elucidate the mechanism of action of this compound.
Cell Culture
-
Cell Lines: Human gastric carcinoma cell lines MKN-45 and MKN-28, and human colon carcinoma cell line HCT-116 are recommended based on existing literature.
-
Culture Medium: Grow MKN-45 and MKN-28 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture HCT-116 cells in McCoy's 5A medium with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound and helps establish the IC50 value.
-
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells (e.g., 5 x 10³ cells/well for HCT-116) in a 96-well plate and allow them to attach overnight.[1]
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0, 5, 10, 20, 40, 80, 100 µM. Ensure the final DMSO concentration is less than 0.1%.
-
Replace the medium in the wells with the this compound-containing medium and incubate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells (e.g., 1 x 10⁶ cells/well for MKN-45) in 6-well plates and allow them to attach overnight.[3]
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours.[3]
-
Harvest the cells (including floating cells) by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Western Blot Analysis for AKT/GSK3β/c-Myc Pathway
This protocol allows for the detection of changes in protein expression and phosphorylation within this key signaling pathway.
-
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-GSK3β (Ser9), anti-GSK3β, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to quantify the mRNA expression levels of target genes such as ASCT2, p21, and bax.
-
Materials:
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH or β-actin)
-
Real-time PCR system
-
-
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix, cDNA template, and specific primers for your genes of interest.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels, normalized to the housekeeping gene.[6]
-
Visualization of Pathways and Workflows
Caption: this compound inhibits the AKT/GSK3β/c-Myc pathway.
Caption: Experimental workflow for this compound dosage determination.
Caption: Logical flow of this compound's cellular effects.
References
- 1. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Western blotting [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
Application Note: In Vitro Metabolic Pathway Analysis of Lobetyolin Using UHPLC-Q/TOF-MS
Introduction
Lobetyolin, a polyacetylene glycoside found in Codonopsis Radix, is recognized for its potential antitumor, antioxidant, and anti-inflammatory properties.[1][2] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as metabolism significantly influences its efficacy, pharmacokinetics, and potential toxicity. In vitro metabolism studies are essential for identifying metabolites, elucidating metabolic pathways, and predicting in vivo behavior.[3][4][5] This application note details a protocol for the in vitro metabolic pathway analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS). This powerful analytical technique enables the rapid separation, sensitive detection, and accurate identification of metabolites.[1][2]
Key Concepts
-
In Vitro Metabolism: The study of drug metabolism using subcellular fractions (e.g., liver microsomes, S9 fractions) or cellular models (e.g., hepatocytes) in a controlled laboratory setting.[3][4] This approach allows for the characterization of metabolic pathways and the enzymes involved.
-
UHPLC-Q/TOF-MS: A highly sensitive and selective analytical technique that combines the high-resolution separation capabilities of UHPLC with the high mass accuracy and resolution of Q-TOF mass spectrometry. This is ideal for identifying and structurally characterizing unknown metabolites in complex biological matrices.[6][7]
Experimental Workflow
The overall experimental workflow for the in vitro metabolic analysis of this compound is depicted below.
Figure 1: General workflow for in vitro metabolism of this compound.
Protocols
1. In Vitro Incubation with Liver Microsomes
This protocol describes a typical procedure for incubating this compound with liver microsomes to generate metabolites.
-
Materials:
-
This compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
-
Water bath or incubator set to 37°C
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).
-
In a microcentrifuge tube, pre-incubate a mixture of liver microsomes (e.g., 0.5 mg/mL final protein concentration) and this compound (e.g., 10 µM final concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be, for example, 200 µL.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (e.g., 400 µL).
-
Include control incubations: one without the NADPH regenerating system (to check for non-enzymatic degradation) and one without this compound (to identify background peaks).
-
Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new tube or HPLC vial for UHPLC-Q/TOF-MS analysis.
-
2. UHPLC-Q/TOF-MS Analysis
This section provides representative parameters for the analysis of this compound and its metabolites. Parameters should be optimized for the specific instrument used.
-
UHPLC System:
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is commonly used.[7]
-
Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, increasing to a high percentage to elute compounds of varying polarities. For example: 0-5 min, 5-15% B; 5-10 min, 15-30% B; 10-20 min, 30-70% B; 20-25 min, 70-95% B, followed by a re-equilibration step.
-
-
Q/TOF-MS System:
-
Ionization Mode: Electrospray ionization (ESI), operated in both positive and negative modes to detect a wider range of metabolites.[6]
-
Scan Range: m/z 50-1500.[10]
-
Capillary Voltage: 3.0-4.0 kV.[9]
-
Source Temperature: 120-150°C.
-
Desolvation Gas Temperature: 400-500°C.
-
Data Acquisition: Perform MS scans to detect parent ions and MS/MS scans for fragmentation data to aid in structural elucidation. Data-dependent acquisition (DDA) is a common mode.
-
Data Presentation
Metabolite Identification
A total of 30 metabolites of this compound were identified in a study investigating its metabolism.[1][2] The table below summarizes the proposed biotransformation pathways and the corresponding mass shifts observed.
| Metabolite ID | Biotransformation | Mass Shift | Proposed Formula |
| M1 | Monohydroxylation | +16 | C20H28O9 |
| M2 | Dihydroxylation | +32 | C20H28O10 |
| M3 | Carboxylation | +30 | C20H26O10 |
| M4 | Glucuronide Conjugation | +176 | C26H36O14 |
| M5 | Glutathione Conjugation | +305 | C30H43N3O14S |
| M6 | Hydroxylation + Glucuronidation | +192 | C26H36O15 |
| M7 | Acetylation | +42 | C22H30O9 |
| M8 | Dehydration | -18 | C20H26O7 |
Note: This table is a representative summary based on common metabolic transformations. The exact metabolites and their structures would be confirmed through detailed analysis of the MS/MS fragmentation patterns.
Metabolic Pathways
The primary metabolic pathways for this compound in vitro are oxidation (Phase I), glucuronidation (Phase II), and glutathione conjugation (Phase II).[1][2]
Figure 2: Proposed metabolic pathways of this compound.
Conclusion
The described UHPLC-Q/TOF-MS method provides a robust and sensitive platform for the comprehensive analysis of this compound's in vitro metabolism. The protocol enables the identification of numerous metabolites, primarily formed through oxidation, glucuronidation, and glutathione conjugation.[1][2] This information is invaluable for understanding the disposition of this compound and is a critical step in its preclinical development. Further studies can focus on reaction phenotyping to identify the specific enzymes responsible for its metabolism and to assess the potential for drug-drug interactions.[11]
References
- 1. The in vitro/in vivo metabolic pathways analysis of lobetyol, this compound, and lobetyolinin, three polyacetylenes from Codonopsis Radix, by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labcorp.com [labcorp.com]
- 6. UHPLC-Q-TOF-MS/MS and Network Pharmacology Analysis to Reveal Quality Markers of Xinjiang Cydonia oblonga Mill. for Antiatherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolites Identification and Mechanism Prediction of Neobavaisoflavone In Vitro and In Vivo of Rats through UHPLC-Q-Exactive Plus Orbitrap MS Integrated Network Pharmacology [mdpi.com]
- 8. UHPLC-Q-TOF/MS unveils metabolic diversity in Paris L. and highlights medicinal potential of five newly identified species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. A comparative UHPLC-QTOF-MS/MS-based metabolomics approach reveals the metabolite profiling of wolfberry sourced from different geographical origins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
Application Notes and Protocols: Evaluating the Anti-Aging Effects of Lobetyolin Using C. elegans Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the nematode Caenorhabditis elegans as a model organism to evaluate the anti-aging properties of Lobetyolin. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways potentially involved in this compound's mechanism of action.
Introduction to C. elegans as an Aging Model
Caenorhabditis elegans is a powerful and well-established model organism for aging research due to its short lifespan of approximately 2-3 weeks, genetic tractability, and the conservation of key aging-related signaling pathways with humans.[1][2][3] Its transparency allows for the in vivo observation of age-related changes, such as the accumulation of the age pigment lipofuscin.
This compound: A Potential Anti-Aging Compound
This compound, a polyacetylene compound, has demonstrated significant anti-aging effects in C. elegans. Studies have shown that treatment with this compound can extend the lifespan of these nematodes, enhance their resistance to stress, and reduce the accumulation of age-related biomarkers.[4][5] These effects are believed to be mediated through the modulation of key signaling pathways that regulate stress response and longevity.
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative data from studies evaluating the anti-aging effects of this compound in wild-type (N2) C. elegans.
Table 1: Effect of this compound on Lifespan of Wild-Type (N2) C. elegans
| Concentration (µM) | Mean Lifespan Extension (%) | Statistical Significance (p-value) |
| 12.5 | Not significant | > 0.05 |
| 25 | 16.7% | < 0.01 |
| 50 | 25.0% | < 0.01 |
Data derived from published research.[4][5]
Table 2: Effect of this compound on Lipofuscin Accumulation in Wild-Type (N2) C. elegans
| Concentration (µM) | Reduction in Lipofuscin (%) | Statistical Significance (p-value) |
| 12.5 | Significant Reduction | < 0.05 |
| 25 | Significant Reduction | < 0.01 |
| 50 | Significant Reduction | < 0.001 |
Data derived from published research.[4][5]
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in Wild-Type (N2) C. elegans
| Concentration (µM) | Reduction in ROS (%) | Statistical Significance (p-value) |
| 12.5 | Not significant | > 0.05 |
| 25 | Not significant | > 0.05 |
| 50 | 28.1% | < 0.05 |
Data derived from published research.[4][5]
Postulated Signaling Pathways
While direct evidence is still emerging, the observed anti-aging effects of this compound in C. elegans are likely mediated through the modulation of conserved longevity pathways. The reduction in oxidative stress and the link to glutathione metabolism strongly suggest the involvement of the SKN-1/Nrf2 pathway. Furthermore, the extension of lifespan is a hallmark of interventions that modulate the insulin/IGF-1 signaling pathway.
Caption: Postulated signaling pathways for this compound's anti-aging effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-aging effects of this compound in C. elegans.
Lifespan Assay
This protocol determines the effect of this compound on the lifespan of C. elegans.
Caption: Workflow for the C. elegans lifespan assay.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
This compound stock solution (in DMSO)
-
5-fluoro-2'-deoxyuridine (FUDR) solution (to prevent progeny from hatching)[6][7][8][9]
-
M9 buffer
-
Synchronized L4 stage wild-type (N2) C. elegans
Procedure:
-
Prepare Assay Plates: Prepare NGM plates containing a lawn of E. coli OP50. Add this compound to the desired final concentrations (e.g., 0, 12.5, 25, 50 µM) and a final concentration of 50 µM FUDR. The final DMSO concentration should not exceed 0.1%.
-
Worm Synchronization: Synchronize a population of N2 worms to the L4 larval stage.
-
Transfer Worms: Transfer 30-40 synchronized L4 worms to each assay plate.
-
Incubation: Incubate the plates at 20°C.
-
Scoring: Starting from day 1 of adulthood, score the number of live and dead worms every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Censoring: Worms that crawl off the agar, have a "bagging" phenotype (internal hatching), or are otherwise lost should be censored from the data set.
-
Data Analysis: Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test.
Oxidative Stress Resistance Assay
This assay assesses whether this compound enhances the resistance of C. elegans to oxidative stress.
Materials:
-
NGM plates with E. coli OP50
-
This compound stock solution
-
Paraquat (or another oxidant like juglone or hydrogen peroxide) solution[10]
-
M9 buffer
-
Synchronized young adult C. elegans
Procedure:
-
Pre-treatment: Synchronize worms and grow them to the young adult stage on NGM plates containing the desired concentrations of this compound for 48-72 hours.
-
Oxidative Stress Induction: Prepare NGM plates containing a lethal concentration of an oxidizing agent (e.g., 3 mM paraquat).
-
Transfer Worms: Transfer the pre-treated young adult worms to the paraquat-containing plates.
-
Scoring: Score the survival of the worms every hour until all worms in the control group are dead.
-
Data Analysis: Plot survival curves and perform statistical analysis (Log-rank test) to compare the survival of this compound-treated worms to the control group.
Thermotolerance Assay
This assay evaluates the ability of this compound to protect C. elegans from heat stress.
Materials:
-
NGM plates with E. coli OP50
-
This compound stock solution
-
Synchronized L4 stage C. elegans
-
Incubator set to a high temperature (e.g., 35°C or 37°C)[5][11][12][13][14]
Procedure:
-
Pre-treatment: Grow synchronized L4 worms on NGM plates containing different concentrations of this compound at 20°C until they reach the young adult stage.
-
Heat Shock: Transfer the plates to a pre-heated incubator at 35°C or 37°C.
-
Scoring: Score the survival of the worms at regular intervals (e.g., every 2 hours) until all control worms are dead.
-
Data Analysis: Generate survival curves and use the log-rank test to determine statistical significance.
Lipofuscin Accumulation Assay
This protocol quantifies the age-related accumulation of lipofuscin, a fluorescent biomarker of aging.
Materials:
-
NGM plates with E. coli OP50
-
This compound stock solution
-
Synchronized L1 stage C. elegans
-
Sodium azide (for anesthesia)
-
Fluorescence microscope with a DAPI or TRITC filter set
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Treatment: Synchronize worms to the L1 stage and grow them on NGM plates containing the desired concentrations of this compound throughout their lifespan.
-
Sample Preparation: At a specific age (e.g., day 10 of adulthood), wash the worms off the plates with M9 buffer.
-
Anesthesia and Mounting: Anesthetize the worms with sodium azide and mount them on an agarose pad on a microscope slide.
-
Imaging: Capture fluorescence images of the worms' intestines using a fluorescence microscope. Lipofuscin autofluoresces, particularly under blue or UV excitation.[15]
-
Quantification: Use image analysis software to measure the mean fluorescence intensity within the intestines of the worms.
-
Data Analysis: Compare the mean fluorescence intensity between this compound-treated and control groups using a t-test or ANOVA.
Intracellular Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS, a key indicator of oxidative stress.
Materials:
-
NGM plates with E. coli OP50
-
This compound stock solution
-
Synchronized L4 stage C. elegans
-
M9 buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Treatment: Grow synchronized L4 worms on NGM plates with different concentrations of this compound for 48 hours.
-
Worm Collection and Washing: Wash the worms off the plates with M9 buffer and wash them several times to remove bacteria.
-
Staining: Resuspend the worms in M9 buffer containing 25 µM H2DCF-DA and incubate in the dark for 1 hour.
-
Washing: Wash the worms three times with M9 buffer to remove excess dye.
-
Measurement: Transfer approximately 10-20 worms per well into a 96-well plate. Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Normalize the fluorescence intensity to the number of worms per well and compare the different treatment groups using a t-test or ANOVA.
Conclusion
The use of C. elegans provides a robust and efficient platform for elucidating the anti-aging properties of this compound. The protocols outlined in these application notes, in conjunction with the provided data and pathway visualizations, offer a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this promising natural compound. Further studies utilizing genetic mutants for key signaling pathways (e.g., daf-16, skn-1) will be invaluable in confirming the precise molecular targets of this compound.
References
- 1. Bioactive Phytochemicals with Anti-Aging and Lifespan Extending Potentials in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The metabolic contribution of SKN-1/Nrf2 to the lifespan of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound, an anti-AD factor from the diet campanulaceae source, metabolism regulation and target exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalpol Modulates Lifespan via DAF-16/FOXO and SKN-1/Nrf2 Activation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The role of insulin/IGF-1 signaling in the longevity of model invertebrates, C. elegans and D. melanogaster | Semantic Scholar [semanticscholar.org]
- 10. The metabolic contribution of SKN-1/Nrf2 to the lifespan of Caenorhabditis elegans | Semantic Scholar [semanticscholar.org]
- 11. The Nrf2/SKN-1-dependent glutathione S-transferase π homologue GST-1 inhibits dopamine neuron degeneration in a Caenorhabditis elegans model of manganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Stress and Longevity in C.elegans as Mediated by SKN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insulin and IGF-1 extend the lifespan of Caenorhabditis elegans by inhibiting insulin/insulin-like signaling and mTOR signaling pathways: C. elegans - Focused cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of insulin/IGF-1 signaling in the longevity of model invertebrates, C. elegans and D. melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating MUC5AC Gene Expression with Lobetyolin
References
- 1. Effects of this compound, Lobetyol and Methyl linoleate on Secretion, Production and Gene Expression of MUC5AC Mucin from Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a major antimalarial constituent of the roots of Lobelia giberroa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an anti-AD factor from the diet campanulaceae source, metabolism regulation and target exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effects of this compound, Lobetyol and Methyl linoleate on Secretion, Production and Gene Expression of MUC5AC Mucin from Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Lobetyolin Solid-Phase Extraction from Herbs
Welcome to the technical support center for the optimization of lobetyolin solid-phase extraction (SPE) from herbal matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reproducibility of your extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable SPE sorbent for this compound extraction?
A1: this compound is a polar compound, as indicated by its chemical structure and a calculated LogP of -0.6. For the extraction of polar analytes from aqueous herbal extracts, reversed-phase sorbents are generally recommended. While traditional silica-based C18 sorbents can be effective, polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) often provide better recovery and retention for polar compounds. This is because Oasis HLB is a copolymer designed to retain a wide range of compounds with varying polarities and is less prone to dewetting, which can be an issue with silica-based sorbents when dealing with highly aqueous samples.
Q2: How can I improve low recovery of this compound during SPE?
A2: Low recovery is a common issue in SPE and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Analyte Breakthrough: Check the flow-through and wash fractions for the presence of this compound. If found, it indicates that the analyte did not adequately bind to the sorbent.
-
Sorbent Selection: As mentioned in Q1, consider switching from a C18 to a polymeric sorbent like Oasis HLB for better retention of polar this compound.
-
Loading Conditions: A high flow rate during sample loading can prevent proper interaction between this compound and the sorbent. Aim for a slow and steady flow rate (e.g., 1-2 mL/min). Also, ensure your sample is not overloaded on the cartridge; consider using a larger sorbent mass if necessary.
-
Inadequate Elution: If this compound is retained on the column but not efficiently eluted, the elution solvent may be too weak. Increase the strength of your elution solvent by increasing the percentage of the organic modifier (e.g., methanol or acetonitrile).
Q3: What are the optimal wash and elution solvents for this compound SPE?
A3: The goal of the wash step is to remove interfering compounds without eluting the target analyte. For the elution step, the solvent should be strong enough to desorb the analyte completely.
-
Wash Solvent: Start with a weak solvent to remove highly polar interferences. For reversed-phase SPE, this would be 100% water or a low percentage of organic solvent (e.g., 5-10% methanol in water). The strength can be gradually increased to remove more interferences, but be sure to test the wash eluate to ensure no this compound is being lost.
-
Elution Solvent: this compound is soluble in methanol and ethanol. Therefore, methanol is a good starting point for the elution solvent. You can optimize the elution by testing different concentrations of methanol (e.g., 50%, 80%, 100%). Acetonitrile can also be used and may offer different selectivity. A study on the recovery of this compound from rat plasma using a C18 column showed good recovery with a mobile phase containing methanol.[5]
Q4: How does pH affect the stability and extraction of this compound?
A4: The pH of the extraction and loading solutions can be critical. While specific studies on the pH stability of this compound are limited, polyacetylenes can be sensitive to harsh pH conditions. It is generally recommended to work within a pH range of 3 to 7. Acidic conditions can help to suppress the ionization of any acidic functional groups in co-extracted impurities, potentially improving the cleanliness of the final extract. However, extreme pH values should be avoided to prevent degradation of the target analyte.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Analyte breakthrough during sample loading. | - Use a more retentive sorbent (e.g., Oasis HLB instead of C18).[6][7][8] - Decrease the flow rate during sample loading. - Ensure the sample pH is neutral to slightly acidic.[1][2][4] - Increase the sorbent mass or reduce the sample volume. |
| Analyte loss during the wash step. | - Decrease the organic solvent strength in the wash solution. - Analyze the wash eluate to quantify any loss of this compound. | |
| Incomplete elution of the analyte. | - Increase the strength of the elution solvent (higher percentage of organic modifier). - Try a different elution solvent (e.g., acetonitrile instead of methanol). - Increase the volume of the elution solvent. | |
| Poor Reproducibility | Inconsistent flow rates. | - Use a vacuum manifold or automated SPE system for precise flow control. |
| Sorbent bed drying out before sample loading. | - Ensure the sorbent bed remains wetted after conditioning and equilibration steps. | |
| Inconsistent sample pre-treatment. | - Standardize the sample preparation protocol, including extraction solvent, time, and temperature. | |
| Extract is Not Clean (High Matrix Effects) | Ineffective removal of interferences. | - Optimize the wash step by gradually increasing the solvent strength. - Consider a different SPE sorbent with alternative selectivity. - Incorporate a pre-extraction step like liquid-liquid extraction to remove major interferences. |
Quantitative Data Summary
The following tables summarize key data for the optimization of this compound solid-phase extraction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₈ | PubChem |
| Molecular Weight | 396.43 g/mol | PubChem |
| Calculated XLogP3 | -0.6 | PubChem |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
Table 2: Comparison of SPE Sorbents for Polar Analytes
| Sorbent Type | Advantages for Polar Analytes | Disadvantages |
| C18 (Silica-based) | Good retention for a wide range of compounds. | Can exhibit poor retention for very polar compounds; susceptible to dewetting in highly aqueous samples.[7] |
| Oasis HLB (Polymeric) | Excellent retention for polar analytes; stable across a wide pH range; resistant to dewetting.[6][7][8][9] | May have different selectivity compared to C18, requiring method re-optimization. |
Table 3: Reported Recovery of this compound
| Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Rat Plasma | C18 | Methanol/Water | 72.5 - 89.1 | [5][10] |
Note: This data is from a biological matrix and serves as a reference. Recovery from herbal extracts may vary and requires specific optimization.
Experimental Protocols
Protocol 1: General Method for Solid-Phase Extraction of this compound from Herbal Extracts
This protocol provides a starting point for developing a robust SPE method for this compound. Optimization of each step is recommended for your specific herbal matrix.
1. Sample Pre-treatment: a. Extract the powdered herbal material (e.g., Codonopsis pilosula) with a suitable solvent such as 80% methanol in water.[11][12] b. After extraction, centrifuge or filter the extract to remove particulate matter. c. Dilute the extract with water to reduce the organic solvent concentration to less than 5% before loading onto the SPE cartridge. This is crucial for efficient retention on a reversed-phase sorbent.
2. SPE Procedure (using a C18 or Oasis HLB cartridge): a. Conditioning: Pass 3-5 mL of methanol through the cartridge to activate the sorbent. b. Equilibration: Pass 3-5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not allow the sorbent to dry. c. Sample Loading: Load the pre-treated herbal extract onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). d. Washing: i. Wash with 3-5 mL of deionized water to remove very polar impurities. ii. (Optional) Wash with 3-5 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar impurities. Collect and analyze this fraction during method development to check for this compound loss. e. Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water. f. Elution: Elute the retained this compound with 2-4 mL of methanol. Collect the eluate for analysis.
Visualizations
Experimental Workflow for this compound SPE
Caption: A generalized workflow for the solid-phase extraction of this compound from herbal samples.
Troubleshooting Logic for Low this compound Recovery
Caption: A decision tree to troubleshoot low recovery of this compound during solid-phase extraction.
References
- 1. pHと有機修飾基によるSPEの選択性 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacokinetic and bioavailability study of this compound in rats after administration of this compound and Codonopsis pilosula extract by ultra-performance LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. support.waters.com [support.waters.com]
- 7. support.waters.com [support.waters.com]
- 8. support.waters.com [support.waters.com]
- 9. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of this compound as a major antimalarial constituent of the roots of Lobelia giberroa Hemsl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of Lobetyolin in Biological Matrices
Welcome to the technical support center for the accurate quantification of Lobetyolin in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound in biological matrices?
A1: The main challenges include:
-
Matrix Effects: Endogenous components in biological samples like plasma, urine, and tissue homogenates can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and inaccurate quantification.[1][2]
-
Stability: this compound, as a polyacetylene glycoside, may be susceptible to degradation under certain storage and handling conditions.[3] Stability needs to be thoroughly evaluated in each matrix.
-
Extraction Recovery: Achieving consistent and high recovery of this compound from complex matrices can be challenging. The choice of extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is critical.[4][5]
-
Method Sensitivity: For pharmacokinetic studies, sensitive analytical methods are required to quantify low concentrations of this compound, especially at later time points.[2][4]
Q2: Which analytical technique is most suitable for this compound quantification in biological samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly reported and validated method for the quantification of this compound in biological matrices, particularly plasma.[2][4] It offers high sensitivity and selectivity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been used for the quality control of herbal materials containing this compound, but its application in biological matrices for pharmacokinetic studies is less documented and may lack the required sensitivity.[6][7]
Q3: What are the key validation parameters to assess for a this compound bioanalytical method?
A3: According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Precision (intra-day and inter-day)
-
Accuracy
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, stock solution)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)[8]
II. Troubleshooting Guides
Guide 1: LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For this compound, a mobile phase of 0.1% aqueous formic acid and methanol (50:50, v/v) has been shown to be effective.[2] |
| Column degradation. | Replace the analytical column. A C18 reversed-phase column is commonly used.[2] | |
| Low Signal Intensity / Sensitivity | Suboptimal mass spectrometry parameters. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS transitions. For this compound, monitoring the m/z 419.3 [M+Na]+ → m/z 203.1 transition is reported.[2] |
| Ion suppression from matrix components. | See Troubleshooting Guide 2: Matrix Effects. | |
| Inefficient extraction. | See Troubleshooting Guide 3: Sample Preparation. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Co-eluting interferences from the matrix. | Improve chromatographic separation by adjusting the gradient or using a more selective column. Enhance sample cleanup. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard (IS) is crucial. Syringin has been used as an IS for this compound.[8] |
| Unstable autosampler temperature. | Maintain a consistent and cool autosampler temperature (e.g., 4°C) to prevent degradation of samples. |
Guide 2: Matrix Effect Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Co-eluting endogenous phospholipids or other matrix components. | 1. Improve Chromatographic Separation: Modify the LC gradient to separate this compound from interfering matrix components. |
| 2. Enhance Sample Preparation: Implement a more rigorous sample cleanup method. While protein precipitation is simple, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts.[9] | ||
| 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. If a SIL-IS for this compound is not available, a structural analog can be used, but its ability to track and correct for matrix effects must be carefully validated.[8] | ||
| 4. Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering components, but this may compromise the limit of quantification. | ||
| High Variability in Matrix Effects Between Samples | Inherent biological variability between subjects or samples. | This is a common challenge in bioanalysis. The use of a reliable internal standard and robust sample preparation is critical. Analyzing a larger number of blank matrix lots during validation can help to understand the extent of this variability.[10] |
Guide 3: Sample Preparation Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Recovery | Inefficient protein precipitation. | Ensure the correct ratio of precipitating solvent (e.g., methanol) to plasma. Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal.[2] For tissue homogenates, the homogenization process and solvent choice are critical for efficient extraction. |
| Suboptimal LLE or SPE conditions. | Optimize the extraction solvent, pH, and washing steps for LLE. For SPE, select the appropriate sorbent and optimize the loading, washing, and elution conditions. | |
| Analyte Degradation During Sample Preparation | Instability of this compound in the chosen solvent or at room temperature. | Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection and analysis or freezing. Evaluate the stability of this compound in the extraction solvents. As polyacetylene glycosides can be unstable, minimizing exposure to light and elevated temperatures is advisable.[11] |
| Contamination | Contamination from labware or reagents. | Use high-purity reagents and thoroughly clean all labware. |
III. Experimental Protocols & Data
LC-MS/MS Method for this compound in Rat Plasma
This protocol is based on a validated method reported in the literature.[2]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of rat plasma, add 200 µL of cold methanol containing the internal standard (e.g., Syringin).
-
Vortex for 3 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm).
-
Mobile Phase: 0.1% aqueous formic acid and methanol (50:50, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions:
-
This compound: m/z 419.3 [M+Na]+ → 203.1
-
Internal Standard (Syringin): m/z 394.9 [M+Na]+ → 231.9
-
-
Optimize source parameters (capillary voltage, gas flows, temperature) for your specific instrument.
Quantitative Data Summary
The following tables summarize the validation data from published LC-MS/MS methods for this compound in rat plasma.
Table 1: Method Validation Parameters for this compound Quantification in Rat Plasma
| Parameter | Method 1[2] | Method 2[4] |
| Linearity Range (ng/mL) | 1.0 - 500 | 0.46 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LLOQ (ng/mL) | 1.0 | 0.46 |
| Intra-day Precision (%RSD) | < 15% | 0.02 - 14.4% |
| Inter-day Precision (%RSD) | < 15% | 0.02 - 14.4% |
| Accuracy (%RE) | Within ±15% | -13.9% to -1.36% |
Table 2: Recovery and Matrix Effect Data for this compound in Rat Plasma
| Parameter | Method 1[2] | Method 2[4] |
| Extraction Recovery (%) | 87.0 - 95.6 | 72.5 - 89.1 |
| Matrix Effect (%) | 91.0 - 101.3 | 81.6 - 107.8 |
Table 3: Stability of this compound in Rat Plasma[2]
| Condition | Duration | Stability (% of initial concentration) |
| Short-term (Room Temperature) | 6 hours | 87.6 - 96.1 |
| Long-term (-20°C) | 23 days | 89.3 - 110.9 |
| Freeze-Thaw Cycles (3 cycles) | - | 90.4 - 94.6 |
| Autosampler (4°C) | 24 hours | 92.9 - 98.3 |
IV. Signaling Pathways and Experimental Workflows
Signaling Pathway Modulated by this compound
This compound has been shown to exert its anticancer effects in gastric cancer by modulating the AKT/GSK3β/c-Myc signaling pathway, which leads to the downregulation of the ASCT2 amino acid transporter.[12][13] This inhibition of glutamine uptake induces apoptosis.
Caption: this compound-mediated inhibition of the AKT/GSK3β/c-Myc pathway.
General Experimental Workflow for this compound Quantification
The following diagram outlines a typical workflow for the quantification of this compound in a biological matrix.
Caption: A generalized workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacokinetic and bioavailability study of this compound in rats after administration of this compound and Codonopsis pilosula extract by ultra-performance LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. gcms.cz [gcms.cz]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The multifaceted anticancer potential of luteolin: involvement of NF-κB, AMPK/mTOR, PI3K/Akt, MAPK, and Wnt/β-catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Lobetyolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Lobetyolin.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in common laboratory solvents?
A1: this compound exhibits variable solubility in different solvents. While some sources indicate good water solubility, practical experience in laboratory settings often reveals challenges when preparing aqueous buffer solutions. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][2][3]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my experiment. What is happening?
A2: This is a common issue known as "precipitation upon dilution." this compound is significantly more soluble in DMSO than in aqueous buffers. When the DMSO stock is added to the aqueous medium, the overall solvent composition changes, and the solubility of this compound drastically decreases, leading to its precipitation out of the solution.
Q3: What is the maximum concentration of DMSO that is safe for most cell cultures?
A3: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% to avoid cytotoxicity.[4] Some robust cell lines may tolerate up to 1%, but it is always best to perform a dose-response curve to determine the specific tolerance of your cell line.[5] A DMSO control should always be included in your experiments.
Q4: Can I heat or sonicate my this compound solution to improve its solubility?
A4: Gentle heating and/or sonication can be used to aid in the dissolution of this compound, especially when precipitation or phase separation occurs during the preparation of a stock solution.[1] However, the thermal stability of this compound under prolonged heating should be considered to avoid degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous buffers.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (while staying within the cytotoxic limits for your cells). 3. Use a co-solvent system: Prepare the stock solution in a mixture of solvents. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] 4. Employ a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, add the stock to a smaller volume of the buffer first, mix well, and then bring it to the final volume. |
| Inconsistent experimental results between batches. | Incomplete dissolution or precipitation of this compound leading to variations in the actual concentration. | 1. Visually inspect for precipitation: Before each experiment, carefully inspect the final solution for any signs of precipitation. 2. Prepare fresh dilutions for each experiment: Avoid using old dilutions as precipitation can occur over time.3. Filter the final solution: Use a 0.22 µm filter to remove any undissolved particles before adding it to your experimental setup. |
| Difficulty dissolving this compound directly in aqueous buffers. | This compound has inherently low aqueous solubility. | 1. pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. While specific data for this compound is limited, exploring a range of pH values for your buffer could be beneficial.2. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with increased aqueous solubility.[6][7][8] 3. Preparation of a Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier at a solid state, which can significantly enhance its dissolution rate.[9][10] |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 79 | 199.27 | [2] |
| Water | 79 | 199.27 | [2] |
| Ethanol | 79 | 199.27 | [2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 | ≥ 6.31 | [1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 6.31 | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 | ≥ 6.31 | [1] |
Note: The high solubility reported in water by one source may refer to the use of co-solvents or other solubilizing agents, as practical experience often suggests lower aqueous solubility.
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of this compound.
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent System
This protocol is adapted from a method for solubilizing poorly water-soluble compounds for in vivo studies and can be adapted for in vitro experiments with appropriate dilution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound.
-
Prepare the co-solvent vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the appropriate volume of the co-solvent vehicle to the weighed this compound to achieve the desired stock concentration.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle heating or sonication can be applied if necessary.
-
For cell culture experiments, dilute this stock solution in the culture medium to the final working concentration. Ensure the final concentration of the co-solvents, particularly DMSO, is not toxic to the cells.
Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for forming an inclusion complex between this compound and HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Slowly add the weighed this compound powder to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point, but this can be optimized.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After the incubation period, vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method like HPLC-UV.
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method
This protocol is a general guideline for preparing a solid dispersion of this compound to enhance its dissolution rate, based on methods used for the similarly structured, poorly soluble flavonoid, luteolin.[9][11][12]
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 4000)
-
A suitable organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh the desired amounts of this compound and the polymer carrier. The drug-to-carrier ratio may need to be optimized (e.g., 1:2, 1:4).
-
Dissolve both the this compound and the polymer in the organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
The resulting solid dispersion powder can then be dissolved in aqueous buffers for your experiments.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway affected by this compound and a general experimental workflow for enhancing its solubility.
Caption: Signaling pathway of this compound inhibiting cell proliferation.
Caption: Experimental workflow for enhancing this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS:136085-37-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Dissolution of Luteolin by Solid Dispersion Prepared by Different Methods: Physicochemical Characterization and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin's Solubility in Simulated Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of Lobetyolin in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Lobetyolin in experimental solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Rapid Loss of Potency or Inconsistent Results
Possible Cause: Degradation of this compound in stock or working solutions. This compound, as a polyacetylene glycoside, is susceptible to degradation from factors such as improper storage, pH, temperature, and light exposure. Polyacetylenes, in general, are known to be sensitive to air and light.
Troubleshooting Steps:
-
Review Solution Preparation and Storage Protocol:
-
Ensure high-purity solvents are used for preparing stock solutions.
-
Verify that stock solutions are stored at or below -20°C. For long-term storage, -80°C is recommended.
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. A study on this compound in rat plasma indicated stability through three freeze-thaw cycles, but minimizing these cycles is a best practice.[1]
-
-
Assess pH of Experimental Solutions:
-
The glycosidic bond in this compound can be susceptible to hydrolysis under strongly acidic conditions.
-
Polyacetylenes can also degrade at pH extremes.[2]
-
If possible, maintain the pH of your experimental buffer between 6.0 and 8.0.
-
-
Control Temperature During Experiments:
-
While some polyacetylenes exhibit high thermal stability, prolonged exposure to elevated temperatures should be avoided.[3][4][5]
-
Prepare working solutions immediately before use and keep them on ice.
-
For cell-based assays requiring incubation at 37°C, minimize the time the compound is in the media before and after the experiment.
-
-
Protect from Light:
-
Polyacetylenes can undergo photochemical degradation.[6]
-
Use amber or foil-wrapped vials for storing and handling this compound solutions.
-
Minimize exposure to ambient light during experimental procedures.
-
Logical Workflow for Troubleshooting Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. Ensure you are using a high-purity, anhydrous grade of DMSO. For final experimental dilutions, the concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions should be stored at low temperatures to minimize degradation. For short-term storage (days to a week), -20°C is acceptable. For long-term storage, -80°C is recommended. It is also crucial to aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, as a polyacetylene, this compound is expected to be sensitive to light. Polyacetylenes can undergo degradation upon exposure to UV and visible light.[6] Therefore, it is essential to protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil.
Q4: What is the stability of this compound in aqueous solutions like cell culture media?
A4: Specific stability data for this compound in various cell culture media is limited. However, based on the general properties of polyacetylene glycosides, stability in aqueous media can be influenced by pH, temperature, and exposure to air (oxidation). It is recommended to prepare fresh working solutions in your experimental media immediately before each experiment. Do not store this compound in aqueous buffers or media for extended periods.
Q5: Can I do anything to improve the stability of this compound in my experimental setup?
A5: While specific stabilizers for this compound are not well-documented, you can take the following steps to mitigate degradation:
-
Control pH: Ensure your experimental medium is buffered within a neutral to slightly alkaline range (pH 7.0-7.4).
-
Minimize Oxygen Exposure: While challenging for cell culture, for in vitro biochemical assays, deoxygenating buffers may offer some protection against oxidative degradation. Polyacetylenes are known to be susceptible to oxidation when exposed to air.[7]
-
Add Antioxidants: In non-cellular assays, the addition of antioxidants could potentially reduce degradation. However, this would need to be validated to ensure no interference with the experimental outcome.
-
Use High-Quality Reagents: Use fresh, high-purity water and buffer components to avoid contaminants that could accelerate degradation.
Q6: How can I check if my this compound has degraded?
A6: The most reliable way to assess the integrity of your this compound solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of your current solution to that of a freshly prepared standard, you can identify the appearance of degradation products and a decrease in the main this compound peak.
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability and Recommended Handling
| Factor | Potential Impact on this compound | Recommended Handling Procedures |
| Temperature | Degradation rate increases with temperature.[8] | Store stock solutions at -20°C (short-term) or -80°C (long-term). Keep working solutions on ice. |
| pH | Hydrolysis of the glycosidic bond may occur in strong acidic conditions.[9][10][11] Degradation can be accelerated at pH extremes.[2] | Maintain experimental solutions in a pH range of 6.0-8.0. Avoid highly acidic or alkaline buffers. |
| Light | Photodegradation can occur due to the polyacetylene structure.[6] | Store and handle solutions in amber or foil-wrapped containers. Minimize exposure to ambient light. |
| Oxygen | Oxidation of the polyacetylene backbone can lead to degradation.[7] | Use high-purity solvents. For in vitro assays, consider deoxygenating buffers. Prepare fresh solutions. |
| Freeze-Thaw Cycles | Repeated cycles can introduce moisture and promote degradation. | Aliquot stock solutions into single-use volumes. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Maximum Recommended Storage |
| Stock Solution | High-purity DMSO | 1-50 mM | -20°C | 1-2 months |
| -80°C | >6 months | |||
| Working Dilution | Aqueous Buffer/Media | Experimental Conc. | 4°C (on ice) | Prepare fresh for each experiment |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Immediately before adding to cells, perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired experimental concentrations.
-
Mix gently by inversion or flicking the tube. Avoid vigorous vortexing which can cause shearing and degradation of components in the medium.
-
Add the final working solution to the cell cultures.
-
Discard any unused working solution in cell culture medium. Do not store and reuse.
-
Workflow for Preparing Experimental Solutions
Caption: Recommended workflow for the preparation of this compound solutions.
Signaling Pathways and Degradation
Potential Degradation Pathways of this compound
This compound possesses two main chemical features susceptible to degradation: the polyacetylene backbone and the glycosidic bond.
Caption: Potential degradation pathways for this compound in experimental solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photostability and Dynamic Helical Behavior in Chiral Poly(phenylacetylene)s with a Preferred Screw‐Sense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyacetylene - Wikipedia [en.wikipedia.org]
- 8. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Matrix Effects in Lobetyolin Bioanalytical Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalytical analysis of lobetyolin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix[1][2]. In the bioanalysis of this compound, a polar glycoside, matrix components such as phospholipids, salts, and endogenous metabolites from plasma or other biological samples can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate and imprecise quantification[3][4]. Ion suppression is the more common phenomenon observed[2][5].
Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inconsistent analyte response between different lots of biological matrix.
-
A significant difference in the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.
-
Drifting of the baseline or appearance of broad peaks in the chromatogram when analyzing blank matrix samples.
-
A drop in the baseline signal during a post-column infusion experiment when a blank matrix extract is injected[6][7].
Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?
A3: The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the matrix. For this compound, a polar compound (XLogP3-AA: -0.6)[8], different strategies can be employed.
-
Protein Precipitation (PPT) is a simple and fast method but is often less effective at removing phospholipids and other interfering components, potentially leading to significant matrix effects[9].
-
Liquid-Liquid Extraction (LLE) can offer cleaner extracts than PPT, but optimizing the extraction solvent for a polar glycoside like this compound can be challenging.
-
Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing interfering matrix components and providing the cleanest extracts, thereby minimizing matrix effects[5][9]. Polymeric reversed-phase sorbents like Oasis HLB are particularly well-suited for extracting polar compounds from biological fluids[3][10].
The following decision tree can help guide the selection of an appropriate sample preparation method:
Troubleshooting Guide
Problem 1: Significant ion suppression is observed even after protein precipitation.
Solution Workflow:
Detailed Steps:
-
Optimize Chromatography:
-
Mobile Phase Modification: The addition of an acid, such as 0.1% formic acid, to the mobile phase can improve the ionization efficiency of this compound, which is often detected as an [M+Na]+ adduct[3]. Experiment with different mobile phase compositions (e.g., acetonitrile vs. methanol) and gradient profiles to achieve better separation of this compound from co-eluting matrix components[11].
-
Column Chemistry: Consider using a different column chemistry. If interactions with metal components of the HPLC system are suspected, a metal-free column may reduce ion suppression[6][7].
-
-
Employ a More Effective Sample Preparation Technique:
-
Liquid-Liquid Extraction (LLE): Since this compound is a polar glycoside, a polar organic solvent or a mixture of solvents will be required for efficient extraction. Optimization of the pH of the aqueous phase can also improve partitioning[12].
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing phospholipids and other interferences. A polymeric reversed-phase sorbent, such as Oasis HLB, is recommended for polar analytes like this compound. A simplified 3-step protocol (load, wash, elute) can be effective with these types of sorbents[3][13][14].
-
Problem 2: Low recovery of this compound during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
Solution:
-
For LLE:
-
Solvent Polarity: Ensure the extraction solvent has appropriate polarity to partition the polar this compound from the aqueous matrix. Consider more polar solvents like ethyl acetate or a mixture of less polar and polar solvents.
-
pH Adjustment: Adjusting the pH of the sample can influence the charge state of this compound and its solubility in the organic phase.
-
Salting Out: Adding a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of polar analytes into the organic phase[12].
-
Back Extraction: To improve selectivity, a back-extraction step can be employed. After the initial extraction into the organic phase, the analyte can be back-extracted into a fresh aqueous phase at a different pH, leaving neutral interferences behind[12].
-
-
For SPE:
-
Sorbent Selection: Ensure the sorbent chemistry is appropriate for a polar glycoside. A hydrophilic-lipophilic balanced (HLB) polymer is a good starting point[3][10].
-
Optimize Wash and Elution Solvents:
-
Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. A low percentage of organic solvent in an aqueous buffer is typically used.
-
Elution Step: Use a solvent that is strong enough to desorb this compound from the sorbent. This is often a higher percentage of organic solvent (e.g., methanol or acetonitrile) and may be modified with a small amount of acid or base to improve recovery[15].
-
-
Sample Loading: Ensure the sample is loaded onto the SPE cartridge under conditions that promote retention. For reversed-phase SPE, this typically means a highly aqueous environment.
-
Experimental Protocols
1. Protein Precipitation (PPT)
This protocol is adapted from a validated method for this compound in rat plasma[3].
-
Materials:
-
Rat plasma
-
This compound standard solution
-
Internal standard (IS) solution (e.g., Syringin)
-
Methanol (cold)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 50 µL of plasma sample (or calibration standard or QC sample), add 25 µL of IS working solution.
-
Add 200 µL of cold methanol.
-
Vortex for 3 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
-
2. Solid-Phase Extraction (SPE) - General Protocol for Polar Analytes
This is a general protocol for a polymeric reversed-phase sorbent like Oasis HLB, which is suitable for polar analytes like this compound[3][10][14].
-
Materials:
-
Oasis HLB µElution Plate or Cartridge
-
Methanol
-
Water (or aqueous buffer)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile, potentially with 0.1% formic acid)
-
Plasma sample pre-treated (e.g., diluted 1:1 with 4% H3PO4)
-
-
Simplified 3-Step Protocol:
-
Load: Directly load the pre-treated plasma sample onto the SPE plate/cartridge.
-
Wash: Wash the sorbent with the wash solvent to remove interferences.
-
Elute: Elute this compound with the elution solvent.
-
Quantitative Data Summary
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | This compound | Rat Plasma | 87.0 - 95.6 | 91.0 - 101.3 | [3][13] |
| SPE (Oasis HLB) | General Polar Drugs | Plasma | >85 (for most) | Low (not quantified) | [13] |
| LLE | Polar Phenols | Plasma/Serum | >60 (for most) | Not specified | [16] |
Signaling Pathway
This compound has been shown to exert its anticancer effects by modulating various signaling pathways, including the AKT/GSK3β/c-Myc and MAPK pathways, leading to the downregulation of the amino acid transporter ASCT2 and subsequent apoptosis[10][13].
References
- 1. One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 10. researchgate.net [researchgate.net]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- 15. ijstr.org [ijstr.org]
- 16. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Lobetyolin cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell viability assays involving Lobetyolin. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cell viability?
A1: this compound is a bioactive polyacetylene glycoside primarily extracted from Codonopsis pilosula.[1][2] It has been shown to exhibit anti-tumor effects in various cancer cell lines by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[1][2] Therefore, in a typical cell viability assay, this compound is expected to decrease the viability of cancer cells in a dose-dependent manner.
Q2: How does this compound induce cell death?
A2: this compound's mechanism of action involves the downregulation of the amino acid transporter ASCT2, which leads to a reduction in glutamine uptake by cancer cells.[1][2] This disruption of glutamine metabolism, along with the modulation of signaling pathways such as AKT/GSK3β/c-Myc, leads to an accumulation of reactive oxygen species (ROS) and triggers mitochondria-mediated apoptosis.[1][2]
Q3: Can this compound, as a plant extract, interfere with MTT assays?
A3: It is possible. Plant extracts can sometimes interfere with tetrazolium-based assays like the MTT assay.[3][4] Some compounds in plant extracts can directly reduce the MTT reagent to its formazan product, leading to a false-positive signal (i.e., an overestimation of cell viability).[3] It is crucial to include a control group of this compound in cell-free media to check for any direct reduction of the MTT reagent.
Q4: Are there alternative assays to MTT for testing this compound?
A4: Yes. If you suspect interference with the MTT assay, you can consider alternative cell viability assays that work through different mechanisms. The Sulforhodamine B (SRB) assay, which measures cellular protein content, is a common alternative for colored compounds. Other options include the ATP-based assay, which measures the metabolic activity of viable cells via ATP content, or a dye exclusion assay like the Trypan Blue assay, which assesses cell membrane integrity.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound cell viability assays can be frustrating. Below are common issues, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Uneven dissolution of formazan crystals | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Ensure complete and uniform dissolution of formazan crystals by thorough mixing. |
| Higher than expected cell viability at high this compound concentrations | - this compound is directly reducing the MTT reagent.- The concentration of this compound is not high enough to induce significant cell death.- The incubation time is too short. | - Run a control with this compound and MTT in cell-free media to check for direct reduction.- Perform a dose-response experiment with a wider range of this compound concentrations.- Increase the incubation time with this compound (e.g., 48 or 72 hours). |
| Low absorbance readings across the entire plate | - Low cell number- Reduced metabolic activity of cells- MTT reagent has degraded- Insufficient incubation time with MTT | - Optimize the initial cell seeding density.- Ensure cells are in the logarithmic growth phase when the experiment is initiated.- Use a fresh, properly stored MTT solution.- Increase the MTT incubation time (e.g., from 2 to 4 hours). |
| High background absorbance in control wells | - Contamination of the culture medium- Phenol red in the medium interfering with the reading- Incomplete removal of medium before adding the solubilization solution | - Use fresh, sterile reagents and aseptic techniques.- Use a medium without phenol red for the duration of the MTT assay.- Carefully and completely remove the medium containing MTT before adding the solvent. |
Summary of this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MKN-45 | Gastric Cancer | 27.74 | [2] |
| MKN-28 | Gastric Cancer | 19.31 | [2] |
Detailed Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol provides a standardized methodology for assessing the cytotoxic effects of this compound on adherent cancer cells using a 96-well plate format.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control group (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Also, prepare wells with medium only (no cells) for background control, and wells with this compound in medium without cells to check for interference.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a multichannel pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the purple formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of the plate at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the cell-free (background) wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for this compound cell viability assay.
Caption: this compound's proposed anti-cancer signaling pathway.
References
- 1. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer pH for Lobetyolin Enzyme Inhibition Assays
Welcome to the technical support center for optimizing your Lobetyolin enzyme inhibition assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it inhibit?
A1: this compound is a polyacetylenic glycoside that has been investigated for its inhibitory effects on several enzymes, including Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), Glutathione-S-Transferase (GST), and Xanthine Oxidase (XO).[1][2] These enzymes are implicated in various diseases, making this compound a compound of interest in drug discovery.
Q2: Why is buffer pH a critical parameter in my this compound inhibition assay?
A2: The pH of the assay buffer is crucial for several reasons:
-
Enzyme Activity: Most enzymes have an optimal pH range for their catalytic activity. Deviating from this optimum can lead to reduced enzyme function and inaccurate inhibition data.
-
Inhibitor Charge State: The ionization state of this compound can change with pH. This compound contains multiple hydroxyl (-OH) groups, which are weakly acidic. The charge of the inhibitor can significantly affect its binding affinity to the target enzyme.
-
Enzyme Stability: Extreme pH values can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.
Q3: What is the pKa of this compound and how does it influence my assay?
Q4: What are the optimal pH ranges for assays involving this compound's target enzymes?
A4: The optimal pH varies depending on the specific enzyme you are studying:
-
BACE1: This aspartic protease has an acidic pH optimum, typically around pH 4.5 .
-
Glutathione-S-Transferase (GST): GSTs generally function optimally at a slightly acidic to neutral pH, in the range of pH 6.5 to 7.5 .
-
Xanthine Oxidase (XO): This enzyme exhibits maximal activity in a neutral to slightly alkaline environment, with an optimal pH of approximately 7.5 to 8.0 .
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Incorrect buffer pH. | Verify the pH of your buffer and ensure it is within the optimal range for your target enzyme (see table below). |
| Enzyme degradation. | Prepare fresh enzyme stocks and keep them on ice. Avoid repeated freeze-thaw cycles. | |
| Incorrect assay temperature. | Ensure your assay is performed at the optimal temperature for the enzyme. | |
| Inconsistent IC50 values for this compound | Buffer pH variability between experiments. | Prepare a large batch of buffer for a series of experiments to ensure consistency. Always check the pH before use. |
| This compound precipitation. | Check the solubility of this compound in your assay buffer. You may need to use a co-solvent like DMSO, but keep the final concentration low (typically <1%) as it can affect enzyme activity. | |
| High background signal | Non-enzymatic reaction. | Run a control experiment without the enzyme to measure the rate of the non-enzymatic reaction and subtract it from your experimental data. |
| Buffer interference. | Some buffer components can interfere with the detection method. Consult the literature or assay kit manual for compatible buffers. |
Optimal pH Ranges for Target Enzymes
| Enzyme | Optimal pH Range | Recommended Buffer |
| BACE1 | 4.0 - 5.0 | Sodium Acetate |
| Glutathione-S-Transferase (GST) | 6.5 - 7.5 | Potassium Phosphate or Sodium Phosphate |
| Xanthine Oxidase (XO) | 7.5 - 8.0 | Phosphate Buffer |
Experimental Protocols
General Workflow for pH Optimization
This workflow can be adapted for BACE1, GST, and Xanthine Oxidase assays.
Figure 1. General workflow for optimizing buffer pH in an enzyme inhibition assay.
Detailed Protocol: Xanthine Oxidase (XO) Inhibition Assay
This protocol is adapted from a study on the inhibition of XO by this compound.[1]
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Xanthine Solution: Prepare a stock solution of xanthine in the phosphate buffer.
-
Enzyme Solution: Prepare a stock solution of Xanthine Oxidase from bovine milk in phosphate buffer.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution.
-
-
Assay Procedure:
-
Add the following to a 96-well plate:
-
Phosphate buffer
-
This compound solution at various concentrations (or DMSO for control)
-
Xanthine Oxidase solution
-
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution.
-
Measure the increase in absorbance at 295 nm over time using a microplate reader. This corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition relative to the control (DMSO).
-
Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Logical Relationship of Assay Components and pH
This diagram illustrates how pH influences the key components of the enzyme inhibition assay.
Figure 2. Influence of pH on enzyme, inhibitor, and assay outcome.
References
Validation & Comparative
Lobetyolin: An In Vivo Anti-Tumor Efficacy Comparison in Murine Models
For researchers and drug development professionals exploring novel anti-cancer agents, Lobetyolin has emerged as a compound of interest. This guide provides a comparative analysis of the in vivo anti-tumor efficacy of this compound in murine models of gastric, colon, and lung cancer. Its performance is benchmarked against standard chemotherapeutic agents, cisplatin and 5-fluorouracil, supported by experimental data from various preclinical studies.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-tumor effects in various xenograft mouse models. The following tables summarize the quantitative data from studies evaluating its efficacy, alongside comparative data for cisplatin and 5-fluorouracil in similar models.
Gastric Cancer Xenograft Model (MKN-45)
| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| This compound | 10 mg/kg/day | Significant reduction vs. control | Significant reduction vs. control | [1] |
| Cisplatin | 2.5 mg/kg, 3 times/week | Not explicitly quantified in the provided search results | Not explicitly quantified in the provided search results | [2] |
| 5-Fluorouracil | Not explicitly quantified in the provided search results | Not explicitly quantified in the provided search results | Not explicitly quantified in the provided search results | [2] |
Colon Cancer Xenograft Model (HCT-116)
| Treatment Group | Dosage | Tumor Volume Reduction vs. Control | Tumor Weight Reduction vs. Control | Reference |
| This compound | 10, 20, 40 mg/kg | Obvious inhibition at all doses | Not explicitly quantified | [3] |
| 5-Fluorouracil | 10 mg/kg | Significant reduction | Significant reduction | [4] |
| 5-Fluorouracil + SM-1 | 5-FU: not specified | 70.42% tumor suppression | Not explicitly quantified | [5] |
Lung Cancer Xenograft Model (A549)
| Treatment Group | Dosage | Efficacy | Reference |
| This compound | Not specified | Inhibited proliferation | [6] |
| Cisplatin (DDP) | Not specified | Stronger inhibition of proliferation than this compound alone | [6] |
| This compound + Cisplatin (DDP) | Not specified | Strongest inhibition of proliferation, migration, and invasion | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental protocols used in the cited in vivo studies.
Xenograft Mouse Models
-
Gastric Cancer: 5 x 10^6 MKN-45 human gastric cancer cells were injected subcutaneously into the right flank of nude mice.[1] Treatment was initiated one week after injection when tumor volume reached over 200 mm³.[1]
-
Colon Cancer: HCT-116 human colon cancer cells were transplanted into nude (nu/nu) mice.[3]
-
Lung Cancer: A549 human lung cancer cells were injected into Balb/c nude mice to establish the lung cancer model.[6]
Dosing Regimens
-
This compound (Gastric Cancer): 10 mg/kg this compound in saline was administered once daily.[1]
-
This compound (Colon Cancer): Mice were intraperitoneally injected with this compound at doses of 10, 20, and 40 mg/kg for two weeks, starting 24 hours after tumor transplantation.
-
This compound and Cisplatin (Lung Cancer): Mice were treated with this compound or cisplatin (DDP) alone or in combination.[6]
Evaluation of Tumor Growth
Tumor growth was monitored by measuring tumor volume and weight. At the end of the experiments, tumors were dissected from the mice for further analysis, such as immunohistochemistry.[1][6]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects by modulating key signaling pathways involved in cancer cell proliferation and survival.
ASCT2 Downregulation and Glutamine Metabolism Inhibition
This compound has been shown to downregulate the expression of Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2).[1][8] ASCT2 is a crucial transporter of glutamine, an amino acid essential for the rapid proliferation of cancer cells.[9][10][11][12][13] By inhibiting ASCT2, this compound disrupts glutamine metabolism, leading to reduced cancer cell growth.[1][14]
Modulation of the AKT/GSK3β/c-Myc Signaling Pathway
This compound has also been found to suppress the phosphorylation of AKT and GSK3β, and promote the phosphorylation of c-Myc.[1][8] The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in many cancers.[15][16] GSK3β and c-Myc are downstream effectors of this pathway that play roles in cell cycle progression and apoptosis.[17][18][19]
Experimental Workflow
The general workflow for in vivo validation of this compound's anti-tumor efficacy is depicted below.
References
- 1. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound suppressed lung cancer in a mouse model by inhibiting epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppressed lung cancer in a mouse model by inhibiting epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]
- 12. ASCT2 is a major contributor to serine uptake in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCT2 is the primary serine transporter in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ASCT2 Transporter Inhibitors: Lobetyolin vs. Direct Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Alanine-Serine-Cysteine Transporter 2 (ASCT2), a member of the Solute Carrier Family 1 (SLC1A5), has emerged as a critical player in cancer metabolism. Its role in transporting glutamine, an essential nutrient for rapidly proliferating cells, makes it a prime target for therapeutic intervention. This guide provides a detailed comparison of Lobetyolin, a natural compound that indirectly downregulates ASCT2, with other known direct inhibitors of this transporter. We present supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways.
Mechanism of Action: An Indirect Approach vs. Direct Inhibition
A key distinction among the inhibitors discussed lies in their mechanism of action. While most ASCT2 inhibitors directly bind to the transporter to block its function, this compound employs an indirect strategy by reducing the overall expression of the ASCT2 protein.
This compound , a polyacetylene glycoside extracted from Codonopsis pilosula, has been shown to exert anti-cancer effects by downregulating the expression of ASCT2.[1] This leads to a reduction in glutamine uptake, thereby inducing apoptosis and inhibiting cell proliferation in cancer cells.[1]
In contrast, other inhibitors such as L-γ-glutamyl-p-nitroanilide (GPNA) and V-9302 are competitive antagonists that directly interact with the ASCT2 transporter, physically obstructing the passage of glutamine.[2][3]
Quantitative Comparison of ASCT2 Inhibitors
Direct comparison of inhibitory potency through metrics like IC50 is challenging due to the differing mechanisms of action. This compound's effect is concentration-dependent on the downregulation of ASCT2 expression, rather than direct inhibition of transporter function. However, we can compare the functional outcomes of these inhibitors on cancer cells.
| Inhibitor | Mechanism of Action | IC50/Ki Value | Cell Viability Inhibition | Glutamine Uptake Inhibition | Reference |
| This compound | Downregulation of ASCT2 expression | Not Applicable (indirect inhibitor) | Concentration-dependent reduction in viability of gastric and breast cancer cells.[1][4] | Significant reduction in glutamine uptake in a concentration-dependent manner.[1][4] | [1][4] |
| V-9302 | Competitive antagonist | IC50 = 9.6 µM (in HEK-293 cells)[5][6][7] | EC50 ranged from ~9-15 µM in colorectal cancer cell lines.[5] | Potent inhibitor of ASCT2-mediated glutamine uptake.[5][6][7] | [5][6][7] |
| GPNA | Competitive antagonist | IC50 ≈ 1000 µM (1 mM)[2]; Cell viability IC50 ≈ 250 µM in A549 cells.[3] | Dose-dependent decrease in cell viability.[3] | Inhibits glutamine uptake, but with lower potency compared to V-9302.[2] | [2][3] |
| ASCT2-IN-1 | Direct Inhibitor | IC50 = 5.6 µM (A549 cells), 3.5 µM (HEK293 cells)[8] | Induces apoptosis and inhibits tumor growth.[8] | Blocks glutamine transport.[9] | [8][9] |
| Benzylserine | Competitive Inhibitor | Apparent Ki = 780 µM[8] | Reduces cell proliferation in melanoma cells.[8] | Binds to the substrate-binding site of ASCT2.[8] | [8] |
| Lc-BPE | Direct Inhibitor | Apparent Ki = 0.74 ± 0.11 µM (rat ASCT2), 0.86 ± 0.11 µM (human ASCT2)[10] | Not explicitly stated. | Potent inhibitor of ASCT2.[10] | [10] |
| C118P | Direct Inhibitor | IC50 ranging from 9.35 to 325 nM in breast cancer cell lines.[11] | Potently inhibits proliferation of breast cancer cell lines.[11] | Blocks glutamine uptake.[11] | [11][12] |
Signaling Pathways and Experimental Workflows
The inhibition of ASCT2, either directly or indirectly, triggers a cascade of downstream events within the cancer cell, ultimately leading to reduced proliferation and apoptosis.
ASCT2-Mediated Signaling Pathway
Experimental Workflow for Inhibitor Evaluation
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Treatment: Treat the cells with varying concentrations of the ASCT2 inhibitor (e.g., this compound, V-9302) and a vehicle control for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] Cell viability is expressed as a percentage of the control.
Glutamine Uptake Assay
This assay measures the rate of glutamine transport into the cells.
-
Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with a sodium-free buffer and then pre-incubate with the inhibitor in a sodium-containing buffer for a specified time.
-
Glutamine Addition: Add radiolabeled L-[³H]glutamine or a fluorescent glutamine analog and incubate for a short period (e.g., 5-15 minutes).[14]
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.[14] The results are normalized to the total protein content of each sample.[15]
Western Blot Analysis for ASCT2 Expression
This technique is used to quantify the amount of ASCT2 protein.
-
Cell Lysis: Treat cells with the inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ASCT2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Reactive Oxygen Species (ROS) Detection
This method quantifies the level of intracellular ROS.
-
Cell Treatment: Treat cells with the ASCT2 inhibitor for the desired time.
-
Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes in the dark.[18][19]
-
Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess dye.[18]
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.[18][20][21]
Conclusion
Both this compound and direct ASCT2 inhibitors represent promising strategies for targeting glutamine metabolism in cancer. This compound's indirect mechanism of downregulating ASCT2 expression offers a unique approach that may circumvent resistance mechanisms associated with direct binding site mutations. However, direct inhibitors like V-9302 and the newer generation compounds such as C118P exhibit high potency in blocking glutamine transport. The choice of inhibitor for research or therapeutic development will depend on the specific cancer type, its metabolic dependencies, and the desired therapeutic outcome. The experimental protocols provided here offer a robust framework for the continued evaluation and comparison of these and other novel ASCT2 inhibitors.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. V-9302 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ASCT2 inhibitors show utility in resistant NSCLC models | BioWorld [bioworld.com]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NP [thermofisher.com]
- 14. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutamine uptake assay [bio-protocol.org]
- 16. ASCT2 Regulates Fatty Acid Metabolism to Trigger Glutamine Addiction in Basal-like Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 19. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 21. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
Lobetyolin and Cisplatin: A Comparative Efficacy Analysis in Gastric Cancer Cells
For Immediate Release
This guide provides a detailed comparison of the efficacy of lobetyolin, a natural compound, and cisplatin, a conventional chemotherapeutic agent, in the treatment of gastric cancer cells. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, cytotoxic effects, and the signaling pathways they modulate.
Executive Summary
Gastric cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. This compound, a bioactive constituent of Codonopsis pilosula, has demonstrated notable anti-cancer properties. This guide presents a comparative analysis of this compound and the widely used chemotherapeutic drug, cisplatin, focusing on their effects on gastric cancer cell lines. Experimental data reveals that while both compounds effectively induce apoptosis and inhibit cell proliferation, they operate through distinct molecular pathways.
Comparative Efficacy Data
The cytotoxic effects of this compound and cisplatin were evaluated in human gastric adenocarcinoma cell lines, MKN-45 and MKN-28. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MKN-45 | 27.74 | [1] |
| This compound | MKN-28 | 19.31 | [1] |
| Cisplatin | MKN-45 | ~7-8 | [2][3] |
| Cisplatin | MKN-28 | ~1-3 | [4] |
Note: IC50 values for cisplatin can vary between studies due to different experimental conditions. The values presented are an approximate range based on available data.
Mechanism of Action and Signaling Pathways
This compound: Targeting Glutamine Metabolism and the AKT/GSK3β/c-Myc Axis
This compound exerts its anti-cancer effects by inhibiting cell proliferation and inducing apoptosis through the downregulation of the alanine, serine, cysteine-preferring transporter 2 (ASCT2), a key glutamine transporter.[1][5] This leads to a reduction in glutamine uptake, disrupting cancer cell metabolism.[1] Furthermore, this compound modulates the AKT/GSK3β/c-Myc signaling pathway, leading to the suppression of cell growth and survival.[1][6]
Caption: this compound signaling pathway in gastric cancer cells.
Cisplatin: DNA Damage and Apoptosis Induction
Cisplatin is a platinum-based chemotherapeutic that functions by forming adducts with DNA, leading to DNA damage.[7] This damage, if not repaired, triggers a cascade of events culminating in apoptosis. The p53 tumor suppressor protein plays a crucial role in this process by arresting the cell cycle to allow for DNA repair or, if the damage is too severe, initiating apoptosis.[7]
Caption: Cisplatin-induced DNA damage and apoptosis pathway.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
Caption: Workflow for the MTT cell viability assay.
Gastric cancer cells (MKN-45, MKN-28) were seeded in 96-well plates.[1] After 24 hours, cells were treated with varying concentrations of this compound or cisplatin for 24 to 72 hours.[1] Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm to determine cell viability.[1]
Apoptosis Assay (Annexin V/PI Staining)
Caption: Workflow for the Annexin V/PI apoptosis assay.
Following treatment with this compound or cisplatin, gastric cancer cells were harvested and washed.[1][8] The cells were then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[1][8] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[1][8]
Western Blot Analysis
Caption: Workflow for Western Blot analysis.
After treatment, cells were lysed, and the total protein concentration was determined.[9] Proteins were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[9] The membrane was blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., ASCT2, p-AKT, Bax, Bcl-2).[1][6] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[10]
Conclusion
Both this compound and cisplatin demonstrate significant anti-cancer activity against gastric cancer cells. This compound presents a novel mechanism of action by targeting glutamine metabolism and the AKT/GSK3β/c-Myc signaling pathway. Cisplatin, a cornerstone of gastric cancer chemotherapy, induces apoptosis through DNA damage. While cisplatin shows higher potency in the tested cell lines based on IC50 values, the distinct mechanism of this compound suggests its potential as a standalone therapy or in combination with other agents to enhance therapeutic outcomes and potentially overcome cisplatin resistance. Further in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the treatment of gastric cancer.
References
- 1. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLI2 inhibits cisplatin sensitivity in gastric cancer through DEC1/ZEB1 mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Magnolol Anticancer Potential in MKN-45 Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Cytotoxic Activities of the Oral Platinum(IV) Prodrug Oxoplatin and HSP90 Inhibitor Ganetespib against a Panel of Gastric Cancer Cell Lines [jcancer.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ERas Enhances Resistance to Cisplatin-Induced Apoptosis by Suppressing Autophagy in Gastric Cancer Cell [frontiersin.org]
- 9. Cisplatin-Resistant Gastric Cancer Cells Promote the Chemoresistance of Cisplatin-Sensitive Cells via the Exosomal RPS3-Mediated PI3K-Akt-Cofilin-1 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Validating Lobetyolin's Role in Remodeling Glutathione Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lobetyolin with other compounds known to modulate glutathione (GSH) metabolism, a critical pathway in cellular defense against oxidative stress. The objective is to offer a data-driven perspective on validating this compound's therapeutic potential, particularly in the context of age-related and neurodegenerative diseases.
Introduction to this compound and Glutathione Metabolism
This compound, a polyacetylene glycoside primarily isolated from Codonopsis pilosula, has demonstrated significant antioxidant and neuroprotective properties.[1] Recent research highlights its ability to remodel glutathione-centered redox metabolism, positioning it as a promising candidate for interventions in conditions associated with oxidative stress, such as Alzheimer's disease.[2] Glutathione, a tripeptide, is the most abundant endogenous antioxidant, playing a pivotal role in detoxifying reactive oxygen species (ROS) and xenobiotics, maintaining redox balance, and regulating cellular signaling pathways. The enzymes glutathione-S-transferases (GSTs) are key players in this process, catalyzing the conjugation of GSH to various electrophilic compounds.
Comparative Analysis of Glutathione Metabolism Modulators
To validate the role of this compound, its performance is compared with three other well-characterized compounds known to influence glutathione metabolism: Sulforaphane, Luteolin, and N-acetylcysteine (NAC).
-
Sulforaphane: An isothiocyanate found in cruciferous vegetables, Sulforaphane is a potent activator of the Nrf2 signaling pathway, a master regulator of antioxidant gene expression, including those involved in GSH synthesis and utilization.[3]
-
Luteolin: A flavonoid present in many plants, Luteolin exhibits both antioxidant and, in some contexts, pro-oxidant activities. It has been shown to modulate the Nrf2 pathway and directly impact GST activity.[4][5]
-
N-acetylcysteine (NAC): A precursor to L-cysteine, which is the rate-limiting substrate for GSH synthesis, NAC is a widely used therapeutic agent to replenish intracellular GSH levels.[6]
Data Presentation: Quantitative Comparison of Glutathione Modulators
The following tables summarize the quantitative effects of this compound and the selected alternative compounds on key parameters of glutathione metabolism and oxidative stress.
| Compound | Model System | Concentration(s) | Effect on ROS Levels | Citation(s) |
| This compound | C. elegans (N2) | 50 µM | ↓ 28.1% | [1][2] |
| C. elegans (CL4176) | 12.5 µM | ↓ 12.8% | [2] | |
| 25 µM | ↓ 14.0% | [2] | ||
| 50 µM | ↓ 22.4% | [2] | ||
| Luteolin | Human colon cancer cells (HT-29) | 50 µg/mL | ↑ GSH levels | [7] |
| Sulforaphane | Human subjects | 17.7 mg/day for 7 days | ↑ Blood and brain GSH levels | [8] |
| N-acetylcysteine | Mouse model of TBI | 100 mg/kg | ↑ SOD and GPx activity, ↓ MDA levels | [9] |
| Compound | Model System | Concentration(s) | Effect on Glutathione-S-Transferase (GST) Activity/Expression | Citation(s) |
| This compound | C. elegans (CL4176) | 12.5-50 µM | ↑ gst-1 expression, ↓ gst-38 expression | [1] |
| Luteolin | Human SK-MEL-28 cell homogenate | 5-80 µM | 78-99% inhibition of GST activity (in the presence of tyrosinase) | [4] |
| 100 µM | Ki of 53 µM (with respect to GSH) | [4] | ||
| Sulforaphane | Caco-2 cells | 10 µM | ↑ GST activity by 38% | [10] |
| AML 12 cells | 10 µM | ↑ Expression of GST A3, A4, M1, P1, and T1 | [11] | |
| N-acetylcysteine | COVID-19 patients | Not specified | Restored diminished GST activity | [6] |
| Compound | Model System | Concentration(s) | Effect on Nrf2 Pathway | Citation(s) |
| This compound | Gastric cancer cells | 10-40 µM | ↓ Total Nrf2 protein levels | [12] |
| Luteolin | Murine myoblast cells (C2C12) | 12.5 µM | ↑ 3.5-fold in ARE activity | [13] |
| Human colon cancer cells (HCT116) | 10-40 µM | ↑ Nrf2 mRNA and protein expression | [14] | |
| Sulforaphane | BV2 microglial cells | Not specified | ↑ Nrf2 DNA-binding activity | [3] |
| Rodent model of T1D | Not specified | ↑ Nfe2l2 (Nrf2) transcript abundance | [15] | |
| N-acetylcysteine | Mouse model of TBI | 100 mg/kg | ↑ Nrf2 activation | [9] |
| Asthenoteratozoospermia men | Not specified | ↑ Nrf2 gene expression (1.79-fold) | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Measurement of Intracellular ROS in C. elegans using DCFH-DA
This protocol is adapted from methods used to assess the antioxidant effects of this compound.[2]
Materials:
-
Synchronized C. elegans populations
-
M9 buffer
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
-
96-well black microplate
-
Fluorophotometer
Procedure:
-
Wash synchronized worms with M9 buffer to remove bacteria.
-
Transfer approximately 10 µl of the worm suspension into each well of a 96-well black microplate.
-
Add 40 µl of M9 buffer to each well.
-
Prepare a 50 µM working solution of DCFH-DA in M9 buffer.
-
Add 50 µl of the DCFH-DA working solution to each well for a final concentration of 25 µM.
-
Incubate the plate at 20°C for 2 hours in the dark.
-
Measure the fluorescence intensity using a fluorophotometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Quantify the fluorescence intensity and normalize to the number of worms per well.
Glutathione-S-Transferase (GST) Activity Assay
This colorimetric assay measures the total GST activity.
Materials:
-
Cell or tissue lysate
-
Phosphate buffer (pH 6.5)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing phosphate buffer, CDNB, and GSH.
-
Add the sample (cell or tissue lysate) to the reaction cocktail.
-
Immediately measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at 25°C.
-
The rate of increase in absorbance is directly proportional to the GST activity in the sample.
-
Calculate the GST activity using the molar extinction coefficient of the CDNB-GSH conjugate (9.6 mM⁻¹cm⁻¹).
RT-qPCR Analysis of Gene Expression in C. elegans
This protocol allows for the quantification of mRNA levels of target genes such as gst-1 and gst-38.
Materials:
-
Synchronized C. elegans populations
-
Trizol reagent
-
cDNA synthesis kit
-
qPCR primers for target and reference genes
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Homogenize synchronized worms in Trizol reagent to extract total RNA.
-
Synthesize cDNA from the total RNA using a reverse transcriptase kit.
-
Perform qPCR using SYBR Green master mix, specific primers for the target genes (gst-1, gst-38) and a reference gene (e.g., act-1).
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Untargeted Metabolomics of C. elegans using UHPLC-HRMS
This protocol provides a general workflow for the metabolomic analysis of C. elegans.
Materials:
-
Synchronized C. elegans populations
-
Methanol, water, and chloroform (LC-MS grade)
-
Homogenizer
-
Centrifuge
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive)
Procedure:
-
Collect and wash synchronized worms to remove bacteria.
-
Quench metabolism by flash-freezing in liquid nitrogen.
-
Homogenize the worm pellet in a cold methanol/water solution.
-
Perform a liquid-liquid extraction by adding chloroform to separate polar and nonpolar metabolites.
-
Centrifuge to separate the layers.
-
Collect the polar (upper) and nonpolar (lower) phases separately.
-
Dry the extracts under vacuum.
-
Reconstitute the dried extracts in an appropriate solvent for UHPLC-HRMS analysis.
-
Inject the samples onto the UHPLC-HRMS system for data acquisition.
-
Process the data using metabolomics software for feature detection, alignment, and identification.
Mandatory Visualizations
Caption: Experimental workflow for validating this compound's role in glutathione metabolism.
Caption: Signaling pathway for modulation of glutathione metabolism.
Caption: Logical relationship for validating this compound's role.
References
- 1. This compound, an anti-AD factor from the diet campanulaceae source, metabolism regulation and target exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an anti-AD factor from the diet campanulaceae source, metabolism regulation and target exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivation of luteolin by tyrosinase selectively inhibits glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose of luteolin activates Nrf2 in the liver of mice at start of the active phase but not that of the inactive phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetyl Cysteine Restores the Diminished Activity of the Antioxidant Enzymatic System Caused by SARS-CoV-2 Infection: Preliminary Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptomic Analysis of C. elegans RNA Sequencing Data Through the Tuxedo Suite on the Galaxy Project - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of sulforaphane on glutathione-adduct formation and on glutathione_S_transferase-dependent detoxification of acrylamide in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulforaphane induces glutathione S-transferase isozymes which detoxify aflatoxin B(1)-8,9-epoxide in AML 12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
comparative pharmacokinetics of oral Lobetyolin vs its aglycone Lobetyol
An objective review of the available pharmacokinetic data for Lobetyolin, a bioactive polyacetylene glycoside, and its aglycone, Lobetyol.
This guide provides a detailed comparison of the pharmacokinetic profiles of orally administered this compound. While this compound is known to be a glycoside of Lobetyol, a direct comparative pharmacokinetic study evaluating the oral administration of both compounds in the same experimental setting is not available in the reviewed scientific literature. Therefore, this document focuses on the available data for this compound and its metabolic relationship to Lobetyol.
Pharmacokinetic Profile of Oral this compound in Rats
A key study by Dong et al. (2021) investigated the pharmacokinetics of pure this compound administered orally to Sprague-Dawley rats. The study revealed that this compound exhibits low oral bioavailability, suggesting either poor absorption from the gastrointestinal tract or extensive first-pass metabolism.[1]
Table 1: Pharmacokinetic Parameters of Oral this compound in Rats (10 mg/kg)
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 60.1 ± 33.1 |
| Tmax (h) | 1.0 ± 0.6 |
| AUC0-t (ng·h/mL) | 212.4 ± 172.9 |
| AUC0-∞ (ng·h/mL) | 253.8 ± 192.6 |
| t1/2 (h) | 2.2 ± 1.1 |
| Oral Bioavailability (%) | 3.90 |
Data sourced from Dong et al. (2021).
Experimental Protocols
The pharmacokinetic data presented above was obtained through a well-defined experimental protocol, as described by Dong et al. (2021).
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 220 ± 20 g
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. They were fasted for 12 hours prior to the experiment.
Drug Administration:
-
Compound: Pure this compound
-
Dose: 10 mg/kg
-
Route: Oral gavage
-
Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) solution
Blood Sampling:
-
Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at the following time points: 0, 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-administration.
-
Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
Analytical Method:
-
Technique: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)
-
Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer.
-
Quantification: Plasma concentrations of this compound were determined using a validated UPLC-MS/MS method.
Visualizing the Experimental Workflow and Metabolic Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the pharmacokinetic study and the metabolic conversion of this compound.
Caption: Experimental workflow for the pharmacokinetic study of oral this compound in rats.
Caption: Metabolic conversion of this compound to its aglycone, Lobetyol.
Discussion
The available data indicates that this compound, when administered orally as a pure compound, has low bioavailability. This could be attributed to several factors, including incomplete absorption, degradation in the gastrointestinal tract, or significant first-pass metabolism in the gut wall and liver. The metabolic conversion of this compound to its aglycone, Lobetyol, is a critical aspect of its disposition. However, without pharmacokinetic data for orally administered Lobetyol, a direct comparison of their absorption and disposition characteristics remains speculative.
Future research should aim to directly compare the pharmacokinetics of oral this compound and Lobetyol in a head-to-head study. This would provide valuable insights into the impact of the glycosidic linkage on the absorption, distribution, metabolism, and excretion of this class of compounds. Such data would be instrumental for researchers and drug development professionals in optimizing the delivery and therapeutic potential of these natural products.
References
Lobetyolin vs. Lobetyol: A Comparative Analysis of Their Effects on MUC5AC Mucin Production in Airway Epithelial Cells
For researchers and scientists engaged in the development of respiratory therapeutics, understanding the nuanced effects of natural compounds on mucin production is paramount. Mucin, particularly the MUC5AC subtype, is a key component of the mucus layer in the respiratory tract. While essential for trapping and clearing pathogens and particulates, its overproduction is a hallmark of chronic airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a detailed comparison of two natural compounds, Lobetyolin and lobetyol, and their distinct effects on MUC5AC mucin production, drawing upon key experimental data.
Executive Summary
Experimental evidence demonstrates that while both this compound and lobetyol, derived from Codonopsis pilosula, can inhibit the gene expression of MUC5AC mucin, their effects on mucin protein production differ significantly.[1][2][3] Lobetyol has been shown to inhibit the production of MUC5AC mucin, whereas this compound does not exhibit this inhibitory effect.[1][3][4] This comparative analysis will delve into the quantitative data and experimental methodologies that underpin these findings.
Data Presentation: Quantitative Effects on MUC5AC Mucin Production
The following table summarizes the quantitative data on the effects of this compound and lobetyol on phorbol 12-myristate 13-acetate (PMA)-induced MUC5AC mucin production in NCI-H292 airway epithelial cells. The data is presented as a percentage of the control group.
| Treatment | MUC5AC Mucin Production (% of Control) |
| Control | 100 ± 25 |
| PMA (10 ng/mL) alone | 487 ± 33 |
| PMA + this compound (10⁻⁶ M) | 524 ± 38 |
| PMA + this compound (10⁻⁵ M) | 411 ± 24 |
| PMA + this compound (10⁻⁴ M) | 402 ± 45 |
| Control | 100 ± 21 |
| PMA (10 ng/mL) alone | 338 ± 4 |
| PMA + lobetyol (10⁻⁶ M) | 348 ± 5 |
| PMA + lobetyol (10⁻⁵ M) | 305 ± 22 |
| PMA + lobetyol (10⁻⁴ M) | 264 ± 5 |
Data sourced from a study on the effects of this compound and lobetyol on MUC5AC mucin from airway epithelial cells.[2]
Key Findings from Experimental Data
-
This compound: At concentrations of 10⁻⁶ M, 10⁻⁵ M, and 10⁻⁴ M, this compound did not significantly inhibit the PMA-induced production of MUC5AC mucin.[1][2]
-
Lobetyol: In contrast, lobetyol demonstrated a dose-dependent inhibition of PMA-induced MUC5AC mucin production, with the highest concentration (10⁻⁴ M) showing the most significant reduction.[2]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Cell Culture and Treatment
-
Cell Line: NCI-H292, a human pulmonary mucoepidermoid carcinoma cell line, was used.
-
Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere of 5% CO₂ at 37°C.
-
Treatment Protocol:
-
Cells were seeded in 6-well plates and grown to confluence.
-
Prior to treatment, the cells were washed twice with serum-free medium.
-
Cells were pretreated with varying concentrations of this compound or lobetyol (10⁻⁶ M, 10⁻⁵ M, and 10⁻⁴ M) for 30 minutes.
-
Following pretreatment, cells were stimulated with 10 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24 hours to induce MUC5AC mucin production.[2][3][4]
-
MUC5AC Mucin Measurement
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) was employed to quantify the amount of MUC5AC mucin protein.
-
Procedure:
-
After the 24-hour incubation period, cell lysates were collected.
-
96-well plates were coated with the cell lysates and incubated overnight at 4°C.
-
The plates were then washed and blocked with a blocking buffer.
-
A primary antibody specific for MUC5AC was added to each well and incubated.
-
After washing, a secondary antibody conjugated to horseradish peroxidase was added.
-
The substrate solution was then added, and the color development was measured using a microplate reader at 450 nm.
-
The amount of MUC5AC mucin was calculated relative to a standard curve.
-
MUC5AC Gene Expression Analysis
-
Method: Reverse Transcription-Polymerase Chain Reaction (RT-PCR) was used to measure the expression of the MUC5AC gene.
-
Procedure:
-
Total RNA was extracted from the treated NCI-H292 cells.
-
cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR was then performed using primers specific for the MUC5AC gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The PCR products were separated by gel electrophoresis and visualized to determine the relative expression levels of the MUC5AC gene.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the experiments described above.
Caption: Experimental workflow for comparing the effects of this compound and lobetyol on MUC5AC production.
Conclusion
References
- 1. Effects of this compound, Lobetyol and Methyl linoleate on Secretion, Production and Gene Expression of MUC5AC Mucin from Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effects of this compound, Lobetyol and Methyl linoleate on Secretion, Production and Gene Expression of MUC5AC Mucin from Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tripod.swarthmore.edu [tripod.swarthmore.edu]
A Comparative Analysis of Lobetyolin and Other Bioactive Polyacetylenes from the Campanulaceae Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lobetyolin and other polyacetylenes derived from the Campanulaceae family of plants. It aims to be an objective resource, presenting experimental data on their biological activities, detailed experimental protocols, and insights into their mechanisms of action to support further research and drug development endeavors.
Introduction to Polyacetylenes from Campanulaceae
The Campanulaceae family, which includes well-known plants like bellflowers (Campanula) and Lobelia, is a rich source of structurally diverse and biologically active secondary metabolites.[1][2][3] Among these, polyacetylenes constitute a significant class of compounds characterized by the presence of two or more carbon-carbon triple bonds.[3] These compounds have garnered considerable scientific interest due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4]
This compound, a prominent polyacetylene glycoside, has been isolated from several species within the Campanulaceae family, including Codonopsis pilosula, Lobelia chinensis, and Campanula alliariifolia.[4] It has emerged as a compound of particular interest due to its potent and varied biological activities. This guide will delve into a comparative study of this compound and other notable polyacetylenes from this plant family, providing a valuable resource for the scientific community.
Comparative Biological Activities
The polyacetylenes found in Campanulaceae exhibit a range of biological activities, with anticancer and anti-inflammatory properties being the most extensively studied. The following table summarizes the available quantitative data for this compound and other selected polyacetylenes from this family.
| Compound | Plant Source (Family) | Biological Activity | Assay | Cell Line/Model | IC50 / Activity | Reference |
| This compound | Codonopsis pilosula (Campanulaceae) | Anticancer | MTT Assay | HCT-116 (Colon Cancer) | 10, 20, 40 µmol/L (Significant inhibition) | [5] |
| Codonopsis pilosula (Campanulaceae) | Anticancer | MTT Assay | MKN-45, MKN-28 (Gastric Cancer) | Concentration-dependent inhibition | [6] | |
| Lobelia chinensis (Campanulaceae) | Anticancer | MTT Assay | MSTO-211H, NCI-H292 | - | [7] | |
| Codonopsis lanceolata (Campanulaceae) | Anticancer | Cell Proliferation | A549 (Lung Cancer) | IC50 of CLP extract: 13.5 µg/mL (24h), 10.5 µg/mL (48h), 8.6 µg/mL (72h) | [8] | |
| Lobelia giberroa (Campanulaceae) | Antimalarial | In vivo (P. berghei) | Mice | 68.21% chemosuppression at 100 mg/kg | [9] | |
| Lobetyol | Lobelia chinensis (Campanulaceae) | Anticancer | MTT Assay | MSTO-211H, NCI-H292 | IC50: 11.76 µM (MSTO-211H), 9.64 µM (NCI-H292) | [7] |
| Codonopsis lanceolata (Campanulaceae) | Anticancer | Cell Proliferation | A549 (Lung Cancer) | Significant inhibition | [8] | |
| Isolobetyol | Lobelia chinensis (Campanulaceae) | Anticancer | MTT Assay | MSTO-211H, NCI-H292 | IC50: 12.36 µM (MSTO-211H), 9.31 µM (NCI-H292) | [7] |
| Heptadeca-2E,8E,10E,16-tetraene-4,6-diyne | Bidens campylotheca (Asteraceae - for comparison) | Anti-inflammatory | Cyclooxygenase (COX) & 5-Lipoxygenase (5-LO) Inhibition | In vitro | Significant inhibition | [10] |
| Safynol | Bidens campylotheca (Asteraceae - for comparison) | Anti-inflammatory | Cyclooxygenase (COX) & 5-Lipoxygenase (5-LO) Inhibition | In vitro | Significant inhibition | [10] |
Note: Data for some polyacetylenes from closely related families (e.g., Asteraceae) are included for comparative context where direct Campanulaceae alternatives with quantitative data are limited in the initial search. CLP refers to C. lanceolata polyacetylenes extract.
Signaling Pathways and Mechanisms of Action
This compound's Anticancer Mechanism in Gastric Cancer
Recent studies have elucidated a key signaling pathway through which this compound exerts its anticancer effects in gastric cancer.[6][11] this compound has been shown to downregulate the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a crucial transporter for glutamine, which is essential for the rapid proliferation of cancer cells.[11][12] This downregulation is mediated through the modulation of the AKT/GSK3β/c-Myc signaling pathway.[11] this compound inhibits the phosphorylation of AKT and GSK3β, leading to a decrease in the stability and expression of the oncoprotein c-Myc, a known transcriptional regulator of ASCT2.[11] The reduction in ASCT2 expression leads to decreased glutamine uptake, induction of oxidative stress, and ultimately, apoptosis in gastric cancer cells.[6][11]
Caption: this compound's mechanism of action in gastric cancer.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of these polyacetylenes, this section provides detailed methodologies for key experiments.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from studies investigating the anticancer effects of this compound.[5][6]
Objective: To determine the cytotoxic effect of polyacetylenes on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MKN-45, MKN-28, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound or other purified polyacetylenes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the polyacetylene compound (e.g., 10, 20, 40, 80 µmol/L for this compound) for different time intervals (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
Apoptosis Analysis by Flow Cytometry
This protocol is based on the methods used to study this compound-induced apoptosis.[6]
Objective: To quantify the percentage of apoptotic cells after treatment with polyacetylenes.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound or other purified polyacetylenes
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the polyacetylene for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Western Blot Analysis
This protocol is a standard method used to detect protein expression levels, as seen in the investigation of this compound's effect on signaling pathways.[6][11]
Objective: To determine the effect of polyacetylenes on the expression levels of specific proteins in a signaling pathway.
Materials:
-
Cancer cell lines
-
This compound or other purified polyacetylenes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against p-AKT, AKT, p-GSK3β, GSK3β, c-Myc, ASCT2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the polyacetylene as described in the previous protocols.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening and characterization of bioactive polyacetylenes from Campanulaceae.
Caption: General workflow for polyacetylene drug discovery.
Conclusion and Future Directions
This compound and other polyacetylenes from the Campanulaceae family represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. The data presented in this guide highlight the potent anticancer activity of this compound and provide insights into its mechanism of action.
However, further research is warranted to expand our understanding of this class of compounds. A more comprehensive comparative study involving a wider range of polyacetylenes from different Campanulaceae species is needed. Quantitative structure-activity relationship (QSAR) studies could help in identifying the key structural features responsible for their biological activities. Furthermore, detailed in vivo studies are essential to evaluate the efficacy, toxicity, and pharmacokinetic profiles of these compounds, which will be crucial for their potential translation into clinical applications. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis of colon cancer cells by inhibiting glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Polyacetylenes from Codonopsis lanceolata Root Induced Apoptosis of Human Lung Adenocarcinoma Cells and Improved Lung Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound as a major antimalarial constituent of the roots of Lobelia giberroa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory active polyacetylenes from Bidens campylotheca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Properties of this compound, an Essential Component of Radix Codonopsis (Dangshen) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Lobetyolin
For researchers, scientists, and professionals in drug development, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper disposal of chemical compounds is a critical component of this safety protocol. This guide provides essential, step-by-step procedures for the safe and compliant disposal of lobetyolin, a naturally derived compound with notable biological activities. Adherence to these guidelines will not only ensure a secure working environment but also maintain compliance with environmental regulations.
Understanding the Hazard Profile of this compound
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The primary route of exposure is oral, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and impervious clothing, should be worn when handling this compound[1].
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed[1]. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth[1]. |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life[1]. | P273: Avoid release to the environment[1]. |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects[1]. | P391: Collect spillage[1]. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with prevailing country, federal, state, and local regulations[1]. The following protocol outlines a general procedure for the safe disposal of this compound from a laboratory setting. This process is governed by the principles of the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" approach for managing hazardous waste[2][3].
Experimental Protocol: Segregation and Containment of this compound Waste
-
Waste Identification: Identify all waste streams containing this compound. This includes pure this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads).
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.
-
Segregate solid waste (contaminated labware) from liquid waste (solutions containing this compound).
-
-
Containment of Liquid Waste:
-
Use a dedicated, leak-proof, and clearly labeled waste container for all liquid waste containing this compound. The container should be compatible with the solvents used.
-
The container must be kept securely closed except when adding waste.
-
-
Containment of Solid Waste:
-
Place all solid waste contaminated with this compound (e.g., gloves, absorbent paper, empty vials) into a designated, durable, and leak-proof plastic bag or container.
-
Ensure the container is sealed to prevent any release of the compound.
-
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the concentration, and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from drains and water courses to prevent environmental contamination in case of a spill[1].
-
-
Disposal Request:
-
Once the waste container is full or the accumulation time limit is reached (as per institutional and regulatory guidelines), arrange for pickup by your institution's licensed hazardous waste disposal service.
-
Complete all necessary paperwork, including a hazardous waste manifest if required[4].
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Accidental Release Measures
In the event of a spill, it is crucial to act promptly and safely to mitigate any potential harm to personnel and the environment.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation[1].
-
Personal Protective Equipment: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles[1].
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Cleanup:
-
Disposal of Cleanup Materials: Collect all contaminated materials and place them in a sealed, labeled hazardous waste container for disposal according to the protocol outlined above[1].
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting researchers and the environment.
References
Personal protective equipment for handling Lobetyolin
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of Lobetyolin, a naturally occurring polyacetylene glycoside. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] While no occupational exposure limits have been established, a comprehensive PPE strategy is mandatory to minimize exposure.[1]
Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Notes |
| Routine Handling (e.g., weighing, preparing solutions) | - Safety goggles with side-shields- Protective gloves (e.g., nitrile)- Impervious laboratory coat- Suitable respirator (if dust or aerosols may be generated) | Ensure adequate ventilation, such as working in a fume hood.[1] |
| Accidental Spills | - Full personal protective equipment, including: - Chemical safety goggles - Double gloves - Impervious gown - Respiratory protection | Evacuate personnel to a safe area before addressing the spill.[1] |
| Fire Emergency | - Self-contained breathing apparatus- Full protective clothing | Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[1] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Seek immediate medical attention.[1] |
| Skin Contact | Flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[1] |
| Ingestion | Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Get medical attention.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.
-
Storage:
Preparation of Stock Solutions
-
Precaution: Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.[2]
-
Procedure:
-
Perform all weighing and solution preparation in a chemical fume hood.
-
To prepare a stock solution, dissolve this compound powder in a suitable solvent such as DMSO, methanol, or ethanol.[2]
-
For example, to prepare a 10 mM stock solution in DMSO, dissolve 3.96 mg of this compound (Molecular Weight: 396.43 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -80°C.[1]
-
Experimental Use
The following is a generalized protocol for the use of this compound in cell culture experiments, based on published research.[1][3]
-
Cell Culture: Culture human gastric cancer cell lines (e.g., MKN-45, MKN-28) or colon cancer cell lines (e.g., HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3]
-
Treatment:
-
Seed cells in multi-well plates at a desired density (e.g., 3 x 10³ cells/well for a 96-well plate).[1]
-
Allow cells to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. Common final concentrations for in vitro studies range from 10 µM to 40 µM.[1][3]
-
Remove the old medium and add the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired time period (e.g., 24 hours).[1][3]
-
-
Analysis: Perform downstream assays such as MTT for cell viability, TUNEL for apoptosis, or Western blotting for protein expression analysis.[1][3]
Spill Management
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material such as diatomite or universal binders to contain the spill.[1]
-
Clean: Decontaminate surfaces by scrubbing with alcohol.[1]
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.[1]
Disposal
-
Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1]
-
Do not allow the product to enter drains, water courses, or the soil.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
This guide is intended to supplement, not replace, your institution's existing safety protocols. Always consult your institution's safety officer for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
